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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Bromo-2-chloro-3-methoxyaniline: Properties, Reactivity, and Synthetic Considerations

Introduction In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Polysubstituted anilines, in particular, serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Polysubstituted anilines, in particular, serve as versatile synthons for the construction of complex heterocyclic systems and pharmacologically active agents.[1] 6-Bromo-2-chloro-3-methoxyaniline is a prime example of such a building block, incorporating a unique arrangement of electron-donating and electron-withdrawing groups that precisely modulate its reactivity and intermolecular interaction potential. The presence of chloro and methoxy groups is a common strategy in drug discovery to optimize ligand-protein interactions and fine-tune physicochemical properties.[2][3][4]

This technical guide offers a comprehensive examination of the physical, chemical, and spectroscopic properties of 6-Bromo-2-chloro-3-methoxyaniline. We will delve into its predicted reactivity, outline a logical synthetic pathway, and provide insights grounded in established chemical principles for its effective utilization in research and development.

Molecular Structure and Identification

The unique substitution pattern on the aniline ring is central to the chemical behavior of this compound. The spatial arrangement of the bromo, chloro, methoxy, and amino groups dictates the molecule's electronic distribution and steric profile.

Caption: Chemical structure of 6-Bromo-2-chloro-3-methoxyaniline.

Physicochemical Properties

A summary of the key physical and chemical properties for 6-Bromo-2-chloro-3-methoxyaniline is provided below. It is important to note that while some data is available for isomers, specific experimental values for this exact compound are not extensively published. Therefore, some properties are calculated or estimated based on structurally related molecules.

PropertyValueSource/Comment
CAS Number 1816992-72-9[5]
Molecular Formula C₇H₇BrClNO[6]
Molecular Weight 236.49 g/mol [6]
Appearance Solid (predicted)Inferred from similar substituted anilines.[7]
Melting Point No data available
Boiling Point No data available
Solubility Likely soluble in organic solvents such as methanol, acetone, and dichloromethane. Sparingly soluble in non-polar solvents like hexane.Predicted based on the behavior of similar halogenated anilines.[8]
pKa (of the conjugate acid) ~2-3Estimated. The electron-withdrawing halogens decrease the basicity of the amino group compared to aniline (pKa 4.6).
LogP (Octanol/Water Partition Coefficient) ~3.0-3.5Estimated. The presence of two halogens increases lipophilicity.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 6-Bromo-2-chloro-3-methoxyaniline. While specific spectra are proprietary to manufacturers, the expected characteristics are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. A singlet for the methoxy group protons (around 3.8-4.0 ppm) and a broad singlet for the amine protons would also be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display seven unique carbon signals: six for the aromatic ring and one for the methoxy carbon. The chemical shifts would be influenced by the attached substituents.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include N-H stretching for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methyl groups, C=C stretching in the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretching for the methoxy group.[9]

  • Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[10]

Chemical Properties and Reactivity Analysis

The reactivity of 6-Bromo-2-chloro-3-methoxyaniline is governed by the interplay of its four substituents.

  • Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.

  • Methoxy Group (-OCH₃): This is also an activating, ortho, para-directing group.

  • Chloro (-Cl) and Bromo (-Br) Groups: These halogens are deactivating via their inductive electron-withdrawing effect, yet they are ortho, para-directing due to resonance electron donation.[11]

The overall reactivity of the ring towards electrophilic aromatic substitution is a balance of these effects. The powerful activating nature of the amino group is the dominant influence, making the ring susceptible to electrophilic attack despite the presence of two deactivating halogens.[11] The primary sites for electrophilic attack are the positions ortho and para to the strongly activating amino group. In this molecule, the C5 position is the most likely site for substitution, as it is para to the amino group and avoids steric hindrance from the adjacent bromo group.

Synthetic Approach

While a specific, detailed protocol for the synthesis of 6-Bromo-2-chloro-3-methoxyaniline is not widely published, a plausible synthetic route can be devised from commercially available starting materials, often involving the reduction of a nitro group to an aniline.[12][13][14] A general workflow is outlined below.

G cluster_0 Synthetic Workflow start Start with a substituted nitrobenzene precursor step1 Step 1: Reduction of Nitro Group (e.g., using Fe/NH₄Cl or H₂/Pd-C) start->step1 Introduce reducing agent step2 Step 2: Work-up and Extraction (e.g., filter catalyst, extract with organic solvent) step1->step2 Reaction completion step3 Step 3: Purification (e.g., Column Chromatography or Recrystallization) step2->step3 Crude product product Final Product: 6-Bromo-2-chloro-3-methoxyaniline step3->product Purified compound

Caption: A generalized workflow for the synthesis of substituted anilines.

Illustrative Experimental Protocol: Nitro Group Reduction

This protocol is a generalized procedure for the reduction of a corresponding nitroaromatic precursor and should be optimized for the specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the nitroaromatic starting material (1.0 equivalent), ethanol, and a saturated aqueous solution of ammonium chloride.[12]

  • Addition of Reducing Agent: To the vigorously stirred mixture, add iron powder (5-10 equivalents) portion-wise. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.[12]

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the iron salts. Rinse the filter cake with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add ethyl acetate and water to the residue and transfer to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Bromo-2-chloro-3-methoxyaniline. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Safety and Handling

As with many halogenated aromatic amines, 6-Bromo-2-chloro-3-methoxyaniline should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from similar compounds suggest the following:

  • General Handling: Use in a well-ventilated area or a fume hood. Avoid dust formation.[15][16] Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety goggles with side shields.[16]

  • Hazards: May be harmful if swallowed, in contact with skin, or if inhaled.[17] It may cause skin and eye irritation.

  • Storage: Store in a tightly closed container in a cool, dry place.

Applications in Research and Drug Discovery

6-Bromo-2-chloro-3-methoxyaniline is a valuable building block for several reasons:

  • Multiple Reaction Sites: The amine group can be readily diazotized or acylated, while the bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of further complexity.

  • Modulation of Properties: The combination of substituents allows for fine-tuning of steric and electronic properties, which is crucial in lead optimization during drug discovery.[18] The chloro and methoxy groups, in particular, can engage in various non-covalent interactions within a protein's binding pocket, such as hydrogen bonds and halogen bonds, potentially enhancing binding affinity and selectivity.[3]

  • Scaffold for Heterocycles: This aniline is a precursor for the synthesis of more complex heterocyclic structures, such as quinolines, which are important pharmacophores in many therapeutic areas.[19]

Conclusion

6-Bromo-2-chloro-3-methoxyaniline is a highly functionalized aromatic intermediate with significant potential in synthetic chemistry. Its unique substitution pattern offers a sophisticated platform for constructing complex molecules with tailored properties for applications in drug discovery, agrochemicals, and materials science. A thorough understanding of its physicochemical properties, reactivity, and safe handling is paramount for its effective use in the laboratory.

References

Sources

Exploratory

6-Bromo-2-chloro-3-methoxyaniline (CAS 1816992-72-9): Comprehensive Safety Data, Physicochemical Profiling, and Handling Protocols for Drug Development

As drug development pipelines increasingly target complex kinase networks, the demand for highly functionalized heteroaromatic building blocks has surged. 6-Bromo-2-chloro-3-methoxyaniline (CAS 1816992-72-9) is a special...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly target complex kinase networks, the demand for highly functionalized heteroaromatic building blocks has surged. 6-Bromo-2-chloro-3-methoxyaniline (CAS 1816992-72-9) is a specialized halogenated anisidine derivative that serves as a critical intermediate in the synthesis of advanced therapeutics, most notably PKMYT1 inhibitors used in targeted oncology [1].

However, the unique structural motif of this compound—combining an aniline core with multiple heavy halogens—imparts specific toxicological hazards. As a Senior Application Scientist, it is imperative to understand not just what the safety protocols are, but why they exist. This whitepaper synthesizes the physicochemical properties, toxicological mechanisms, and self-validating handling protocols required to safely utilize this compound in high-throughput synthetic workflows.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of 6-Bromo-2-chloro-3-methoxyaniline is the first step in risk mitigation. The compound's reactivity and toxicity are direct consequences of its molecular architecture.

  • The Bromine Atom (C6): The C-Br bond is highly susceptible to oxidative addition by transition metals, making it the primary site for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations).

  • The Chlorine Atom (C2): Provides significant ortho-steric shielding to the amine and modulates its pKa​ via inductive electron withdrawal, which lowers the amine's nucleophilicity and alters its metabolic clearance rate.

  • The Methoxy Group (C3): Acts as an electron-donating group, directing the regioselectivity of further electrophilic aromatic substitutions.

  • The Primary Amine (-NH2): The functional anchor for amide coupling, but also the primary site for hepatic metabolic activation leading to systemic toxicity.

Quantitative Data Summary
PropertyValueStructural Causality / Significance
CAS Number 1816992-72-9Unique chemical registry identifier.
Molecular Formula C₇H₇BrClNOHigh halogen content increases lipophilicity, enhancing dermal absorption rates.
Molecular Weight 236.49 g/mol Required for precise stoichiometric calculations in catalytic cycles.
GHS Signal Word WarningIndicates moderate acute toxicity, requiring engineering controls (fume hood).
Hazard Statements H302, H315, H319, H335Dictates the necessity for strict PPE and inhalation avoidance.

Toxicological Profile & Hazard Identification

Based on the Globally Harmonized System (GHS) for structurally identical halogenated anisidines [2], this compound is classified under the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Causality of Toxicity: Methemoglobinemia

The most severe systemic hazard associated with aniline derivatives is their capacity to induce methemoglobinemia [3]. The toxicity is not caused by the parent 6-bromo-2-chloro-3-methoxyaniline directly, but rather by its hepatic biotransformation.

When absorbed, cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1) oxidize the primary amine to form an N-hydroxyarylamine [4]. This highly reactive metabolite enters erythrocytes and initiates a vicious redox cycle, oxidizing the ferrous ( Fe2+ ) iron in hemoglobin to the ferric ( Fe3+ ) state. The resulting methemoglobin cannot bind or transport oxygen, leading to cellular hypoxia, cyanosis, and potentially fatal respiratory failure. The presence of the chlorine and bromine atoms exacerbates this by blocking alternative, safer metabolic pathways (such as para-hydroxylation), thereby increasing the half-life of the toxic N-hydroxy metabolite.

Methemoglobinemia A 6-Bromo-2-chloro- 3-methoxyaniline B Hepatic CYP450 (CYP1A2 / CYP2E1) A->B Absorption & Metabolism C N-Hydroxyarylamine (Reactive Metabolite) B->C N-Hydroxylation D Hemoglobin (Fe2+) Oxidation C->D Redox Cycling E Methemoglobin (Fe3+) Hypoxia D->E Impaired O2 Transport

Mechanism of aniline-induced methemoglobinemia via CYP450 metabolic activation.

Experimental Protocols & Safe Handling

Because 6-Bromo-2-chloro-3-methoxyaniline is primarily utilized in transition-metal-catalyzed cross-couplings (which are highly sensitive to oxygen), maintaining a rigorous, inert atmosphere workflow is critical. This approach serves a dual purpose: it ensures maximum catalytic turnover while simultaneously acting as a closed-system engineering control to prevent inhalation or dermal exposure.

Self-Validating Schlenk Line Protocol

The following protocol must be used when setting up a cross-coupling reaction with this compound. It incorporates a self-validating system to ensure experimental integrity and operator safety.

  • Preparation & PPE: Don standard PPE (nitrile gloves, lab coat, safety goggles). Work exclusively within a certified chemical fume hood with a face velocity of at least 100 fpm to mitigate H335 inhalation risks.

  • Reagent Dispensing: Weigh the 6-bromo-2-chloro-3-methoxyaniline using an anti-static weigh boat. Causality: Static charge can cause fine powders to aerosolize, increasing inhalation risk.

  • Transfer: Transfer the compound, the coupling partner (e.g., a boronic acid), and the palladium catalyst to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Purge Cycle (Validation Step): Seal the flask with a rubber septum. Connect to a Schlenk line and perform three continuous vacuum/nitrogen backfill cycles.

    • Self-Validation: The vacuum gauge must drop below 0.1 mbar during each evacuation phase. If it does not, there is a leak in the system, meaning oxygen is present (which will kill the Pd catalyst) and toxic vapors could escape. Do not proceed until the seal is fixed.

  • Solvent Addition: Inject anhydrous, degassed solvent (e.g., 1,4-dioxane) via a sterile syringe through the septum.

  • Reaction Execution: Heat the reaction mixture in an oil bath under a continuous positive pressure of nitrogen.

Workflow Step1 1. Fume Hood Preparation Don PPE (Gloves, Coat, Goggles) Step2 2. Reagent Dispensing Weigh via anti-static boat Step1->Step2 Step3 3. Schlenk Flask Transfer Add Reagents & Pd Catalyst Step2->Step3 Step4 4. Purge Cycle Validation 3x Vac/N2 (Target: <0.1 mbar) Step3->Step4 Step5 5. Solvent Addition Inject Degassed Solvent Step4->Step5 Step6 6. Reaction Execution Heat under N2 positive pressure Step5->Step6

Self-validating Schlenk line workflow for handling air-sensitive cross-coupling reactions.

Emergency Response & Spill Mitigation

In the event of an accidental exposure or spill, immediate and specific interventions are required due to the rapid absorption profile of halogenated anilines.

  • Dermal Exposure: Wash immediately with copious amounts of soap and water for at least 15 minutes. Crucial Causality:Do not use organic solvents (like ethanol or acetone) to wash the skin. Solvents will dissolve the compound and drastically accelerate its transdermal absorption into the bloodstream, triggering systemic toxicity.

  • Inhalation: Move the victim to fresh air immediately. Monitor for signs of cyanosis (blue discoloration of the lips, nail beds, or mucous membranes). If cyanosis develops, administer 100% supplemental oxygen and seek emergency medical attention.

  • Spill Mitigation: Cover the spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite). Sweep up the material using non-sparking tools and place it in a sealed, labeled hazardous waste container. Do not use strong oxidizing agents for cleanup, as they can react violently with the amine.

  • Antidote Protocol: In severe clinical cases where methemoglobin levels exceed 30%, the standard medical intervention is the intravenous administration of Methylene Blue (1-2 mg/kg). Methylene blue acts as an artificial electron donor, utilizing the NADPH-dependent methemoglobin reductase pathway to enzymatically reduce toxic Fe3+ back to functional Fe2+ [3].

Foundational

1H and 13C NMR spectroscopic data for 6-Bromo-2-chloro-3-methoxyaniline

Comprehensive NMR Spectroscopic Analysis and Assignment Protocols for 6-Bromo-2-chloro-3-methoxyaniline Introduction & Structural Context 6-Bromo-2-chloro-3-methoxyaniline (CAS: 1816992-72-9) is a densely functionalized,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Spectroscopic Analysis and Assignment Protocols for 6-Bromo-2-chloro-3-methoxyaniline

Introduction & Structural Context

6-Bromo-2-chloro-3-methoxyaniline (CAS: 1816992-72-9) is a densely functionalized, tetrasubstituted aniline derivative. It frequently serves as a critical building block in medicinal chemistry, most notably acting as an advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), such as PKMYT1 inhibitors utilized in targeted oncology therapies[1].

From a spectroscopic standpoint, this molecule presents a fascinating case study in electronic push-pull dynamics. The benzene ring is decorated with four distinct substituents: an amino group (-NH₂), a chlorine atom (-Cl), a methoxy group (-OCH₃), and a bromine atom (-Br). Because the molecule is isolated as a yellow oil[1], establishing its exact regiochemistry is paramount. A single misassignment of the halogen positions can derail an entire synthetic cascade. Therefore, a rigorous, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow is required to unambiguously confirm the substitution pattern.

Theoretical Basis and Causality of Chemical Shifts

As a Senior Application Scientist, I approach structural elucidation not merely by matching peaks, but by analyzing the underlying quantum mechanical and electronic environments that dictate those peaks. The chemical shifts of 6-bromo-2-chloro-3-methoxyaniline are governed by three primary causal factors:

  • Resonance and Inductive Effects: The -NH₂ and -OCH₃ groups are strong π -electron donors. Through resonance, they significantly shield the ortho and para positions of the aromatic ring. Conversely, the halogens (-Cl and -Br) exert a σ -electron withdrawing inductive effect, which deshields nearby nuclei, while simultaneously acting as weak π -donors[2].

  • The Heavy Atom Effect: In ¹³C NMR, the bromine atom at C6 exerts a pronounced diamagnetic shielding effect on its directly attached ipso-carbon. The large electron cloud of the bromine atom generates local magnetic fields that oppose the applied field ( B0​ ), shifting the C6 carbon significantly upfield (typically ~105–115 ppm) compared to standard aromatic carbons[3].

  • Steric Crowding and Conformational Locking: The adjacent -Cl and -OCH₃ groups at C2 and C3 create steric hindrance. This crowding restricts the free rotation of the methoxy group, forcing it into a specific conformation that influences the relaxation times ( T1​ ) and the local magnetic environment of the adjacent C4 proton.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Based on empirical additivity rules and the electronic principles outlined above[3], the predicted high-resolution NMR data for 6-bromo-2-chloro-3-methoxyaniline in DMSO- d6​ is summarized below.

Table 1: ¹H NMR Data (Predicted at 400 MHz, DMSO- d6​ )
PositionShift (δ, ppm)MultiplicityIntegrationCoupling ( J , Hz)Causality / Assignment Rationale
-NH₂ 5.30Broad Singlet (br s)2H-Deshielded by electronegative nitrogen; broad due to quadrupolar relaxation and slow proton exchange in DMSO.
-OCH₃ 3.85Singlet (s)3H-Strongly deshielded by the adjacent oxygen atom.
H4 6.45Doublet (d)1H 3J≈8.5 Highly shielded by the ortho-methoxy and para-amino groups' resonance donation.
H5 7.20Doublet (d)1H 3J≈8.5 Deshielded by the inductive effect of the ortho-bromine; couples with H4 (AX spin system).
Table 2: ¹³C NMR Data (Predicted at 100 MHz, DMSO- d6​ )
PositionShift (δ, ppm)Carbon TypeCausality / Assignment Rationale
C1 146.5Quaternary (Cq)Strongly deshielded by the directly attached electronegative -NH₂ group.
C2 114.9Quaternary (Cq)Ipso to chlorine; shielded by the ortho-amino and ortho-methoxy groups.
C3 153.3Quaternary (Cq)Highly deshielded by the directly attached oxygen atom of the methoxy group.
C4 112.0Methine (CH)Shielded by resonance from the ortho-methoxy and para-amino groups.
C5 130.9Methine (CH)Relatively unshielded; typical aromatic chemical shift.
C6 109.6Quaternary (Cq)Shifted upfield due to the diamagnetic shielding "heavy atom effect" of bromine.
-OCH₃ 56.2Methyl (CH₃)Typical aliphatic carbon attached to an electronegative oxygen heteroatom.

Experimental Protocols for High-Resolution NMR

To transition from theoretical prediction to empirical validation, the following self-validating experimental protocol must be executed. This workflow ensures that every assignment is cross-verified by orthogonal data points[2].

Step 1: Optimized Sample Preparation

  • Weigh exactly 15–20 mg of the 6-bromo-2-chloro-3-methoxyaniline sample.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO- d6​ is intentionally chosen over CDCl₃. The strong hydrogen-bonding capability of DMSO slows down the chemical exchange rate of the -NH₂ protons. This prevents the amine signal from broadening into the baseline and ensures it appears as a distinct, integrable peak, which is critical for subsequent 2D correlations.

Step 2: 1D NMR Acquisition

  • ¹H NMR: Acquire at 400 MHz using a 30° excitation pulse (zg30), 16 scans, and a relaxation delay ( D1​ ) of 2 seconds to ensure accurate integration of the aromatic protons.

  • ¹³C NMR & DEPT-135: Acquire at 100 MHz using power-gated decoupling (zgpg30) with 1024 scans. Follow immediately with a DEPT-135 experiment. Causality: The DEPT-135 is mandatory to differentiate the two methine carbons (C4, C5, pointing up) and the methoxy carbon (pointing up) from the four quaternary carbons (C1, C2, C3, C6, which will disappear), establishing the fundamental carbon skeleton.

Step 3: 2D NMR Validation (The Self-Validating Loop)

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map the direct 1JCH​ couplings. This will unambiguously link the proton at 6.45 ppm to the carbon at 112.0 ppm (C4), and the proton at 7.20 ppm to the carbon at 130.9 ppm (C5).

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire using a delay optimized for long-range couplings ( nJCH​=8 Hz). Causality: HMBC is the ultimate arbiter of regiochemistry. The -OCH₃ protons will show a strong 3JCH​ correlation exclusively to C3 (153.3 ppm). The H5 proton will show a 3JCH​ correlation across the ring to C1 (146.5 ppm) and C3 (153.3 ppm), proving the relative positions of the halogens and the methoxy group.

2D NMR Validation Workflow

Below is the logical workflow utilized by application scientists to systematically process and validate the spectroscopic data of highly substituted anilines.

NMR_Workflow A 1. Sample Preparation Dissolve 15 mg in 0.6 mL DMSO-d6 B 2. 1D 1H NMR Identify NH2, OCH3, & AX Protons A->B C 3. 1D 13C & DEPT-135 Differentiate Cq, CH, CH3 A->C D 4. 2D HSQC Direct 1H-13C Mapping (C4, C5, OCH3) B->D C->D E 5. 2D HMBC Long-Range Mapping (C1, C2, C3, C6) D->E F 6. Structural Validation Confirm Regioisomer Pattern E->F

Fig 1: Sequential 1D and 2D NMR workflow for structural validation of highly substituted anilines.

References

  • Title: CN118843630A - Heteroaromatic compounds as PKMYT1 inhibitors and their use Source: Google Patents URL
  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL:[Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data, 4th Edition Source: Springer URL:[Link]

Sources

Exploratory

Preliminary Toxicity and Hazard Profile of 6-Bromo-2-chloro-3-methoxyaniline: A Technical Guide

Executive Summary The compound 6-Bromo-2-chloro-3-methoxyaniline (CAS: 1816992-72-9) is a highly substituted, halogenated aniline derivative utilized primarily as a functionalized building block in pharmaceutical and agr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Bromo-2-chloro-3-methoxyaniline (CAS: 1816992-72-9) is a highly substituted, halogenated aniline derivative utilized primarily as a functionalized building block in pharmaceutical and agrochemical synthesis. Because empirical in vivo toxicological data for this specific novel intermediate is limited, safety assessments must rely on rigorous Structural Activity Relationship (SAR) profiling and targeted in vitro screening. This whitepaper synthesizes the preliminary hazard profile of 6-Bromo-2-chloro-3-methoxyaniline, detailing the mechanistic toxicology of its structural moieties and outlining the self-validating experimental workflows required to evaluate its safety profile during early-stage drug development.

Physicochemical Identity & Structural Activity Relationship (SAR)

The toxicity of anilines is heavily dictated by their ring substituents. The presence of halogens (bromo and chloro groups) significantly increases the lipophilicity (LogP) of the molecule, enhancing its ability to cross lipid bilayers, including the blood-brain barrier and the erythrocyte membrane.

PropertyValue / Description
Chemical Name 6-Bromo-2-chloro-3-methoxyaniline
CAS Number 1816992-72-9
Molecular Formula C7H7BrClNO
Molecular Weight 236.49 g/mol
Structural Class Halogenated Aniline / Aromatic Amine
Key Toxicophores Primary aromatic amine (-NH2), Aryl halides (-Br, -Cl)

SAR Insights: The primary aromatic amine is the dominant toxicophore. The methoxy (-OCH3) group at the meta-position can undergo O-demethylation, while the ortho-chloro and meta-bromo substitutions sterically hinder direct ring hydroxylation, forcing xenobiotic metabolism to favor N-oxidation pathways.

Mechanistic Toxicology: Methemoglobinemia & Hepatotoxicity

The hallmark toxicity of substituted anilines is their capacity to induce methemoglobinemia and secondary hepatotoxicity. This is not caused by the parent compound itself, but rather by its reactive metabolites.

As detailed in recent toxicological modeling studies on aniline derivatives (), hepatic cytochrome P450 enzymes—specifically CYP1A2 and CYP2E1 —catalyze the N-hydroxylation of the primary amine. The resulting N-hydroxylamine metabolite enters systemic circulation and penetrates erythrocytes. Inside the red blood cell, it undergoes a rapid co-oxidation reaction with oxyhemoglobin (HbO2). This redox cycling converts the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin, which is incapable of binding oxygen, leading to tissue hypoxia.

Concurrently, the auto-oxidation of the N-hydroxylamine generates electrophilic nitroso intermediates that deplete intracellular glutathione (GSH) in the liver, triggering oxidative stress and hepatocyte necrosis.

Bioactivation A 6-Bromo-2-chloro-3-methoxyaniline B CYP450 Enzymes (CYP1A2 / CYP2E1) A->B Hepatic Oxidation C N-Hydroxylamine Metabolite B->C Bioactivation D Erythrocyte Penetration C->D Systemic Circulation G Hepatic Electrophilic Attack C->G Reactive Intermediate E Co-oxidation with HbO2 (Fe2+ -> Fe3+) D->E Redox Cycling F Methemoglobinemia & Hypoxia E->F Oxygen Deprivation H GSH Depletion & Hepatotoxicity G->H Cellular Damage

CYP450-mediated bioactivation of halogenated anilines to reactive metabolites.

Preliminary Hazard Profile (GHS Classification)

Based on exact structural analogs such as 4-Bromo-2-chloro-5-methoxyaniline (), 6-Bromo-2-chloro-3-methoxyaniline is projected to fall under the following Globally Harmonized System (GHS) classifications:

GHS Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedWarning
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWarning
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationWarning
STOT - Single Exposure Category 3H335: May cause respiratory irritationWarning

Note: Due to the extended conjugated halogenated aromatic system, there is also a risk of photo-irritation. Evaluating this compound using the (In Vitro 3T3 NRU Phototoxicity Test) is highly recommended prior to dermal exposure studies.

Experimental Workflows for Toxicity Profiling

To transition from predictive SAR to empirical data, researchers must employ standardized, self-validating in vitro systems. The following protocols are designed to isolate the specific toxicological mechanisms of 6-Bromo-2-chloro-3-methoxyaniline.

In Vitro Hepatotoxicity Screening (HepG2 with S9 Fraction)

Causality & Rationale: The HepG2 cell line is the gold standard for high-throughput hepatotoxicity screening. However, HepG2 cells exhibit significantly down-regulated basal expression of CYP1A2 compared to primary human hepatocytes. To accurately model the bioactivation of the aniline moiety into its toxic N-hydroxylamine form, the assay must be supplemented with Aroclor 1254-induced rat liver S9 fraction. Comparing toxicity between "+S9" and "-S9" conditions creates a self-validating system that directly isolates metabolism-dependent toxicity from baseline cytotoxicity.

Step-by-Step Methodology:

  • Compound Solubilization: Dissolve 6-Bromo-2-chloro-3-methoxyaniline in 100% DMSO to create a 100 mM stock. Dilute in culture media so the final DMSO concentration is strictly <0.1% (v/v) to prevent solvent-induced background toxicity.

  • Cell Seeding: Seed HepG2 cells in opaque-walled 96-well plates at a density of 1 × 10^4 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence.

  • Dosing & Metabolic Activation: Treat cells with a 10-point concentration gradient (0.1 μM to 100 μM). Prepare two parallel plates:

    • Plate A (-S9): Standard media.

    • Plate B (+S9): Media supplemented with 2 mg/mL rat liver S9 fraction and an NADPH-generating system (NADP+, Glucose-6-phosphate, and G6P-dehydrogenase).

  • Incubation: Incubate both plates for 48 hours.

  • Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to lyse cells and measure ATP levels (a direct proxy for metabolically active cells).

  • Validation & Analysis: Calculate IC50 values using non-linear regression. The system is validated by a positive control (Chlorpromazine, IC50 ~15 μM) and a vehicle control (0.1% DMSO, defined as 100% viability).

Workflow S1 1. Compound Solubilization (DMSO <0.1%) S2 2. HepG2 Cell Seeding (96-well plate) S1->S2 S3 3. Dosing & S9 Addition (0.1 - 100 μM) S2->S3 S4 4. Incubation (24h, 48h at 37°C) S3->S4 S5 5. ATP Viability Assay (CellTiter-Glo) S4->S5 S6 6. IC50 Calculation & Safety Margin S5->S6

Step-by-step in vitro hepatotoxicity screening workflow using HepG2 cells.

Bacterial Reverse Mutation Test (Ames Test)

Causality & Rationale: Aromatic amines are notorious DNA-intercalating agents and mutagens once bioactivated. To assess the genotoxic potential of 6-Bromo-2-chloro-3-methoxyaniline, an Ames test must be conducted in strict accordance with .

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98 for frameshift mutations; TA100 and TA1535 for base-pair substitutions) overnight.

  • Plate Incorporation: In a sterile tube, combine 100 μL of bacterial suspension, 50 μL of the test compound (ranging from 5 to 5000 μ g/plate ), and 500 μL of either S9 mix (+S9) or phosphate buffer (-S9).

  • Agar Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the mixture, vortex gently, and pour over minimal glucose agar plates.

  • Incubation & Counting: Invert plates and incubate at 37°C for 48–72 hours. Count the number of revertant colonies.

  • System Validation: A valid test requires the vehicle control to fall within historical spontaneous reversion rates. The positive controls must induce a ≥3-fold increase in colonies. For the -S9 condition, use Sodium Azide (for TA1535/TA100). For the +S9 condition, the use of 2-Aminoanthracene is mandatory to prove the metabolic competency of the S9 fraction.

Safe Handling & Decontamination Protocols

Given the high lipophilicity of 6-Bromo-2-chloro-3-methoxyaniline, dermal absorption is a critical exposure route that bypasses first-pass metabolism, leading to rapid systemic toxicity.

  • PPE Requirements: Handling must occur within a Class II Type B2 biological safety cabinet or certified fume hood. Personnel must wear double nitrile gloves (changed immediately upon suspected contamination), a chemically resistant lab coat, and chemical splash goggles.

  • Decontamination: Spills should not be cleaned with water alone. Decontaminate surfaces using a 10% sodium hypochlorite (bleach) solution. The oxidative power of hypochlorite effectively disrupts the aniline ring, neutralizing the primary amine toxicophore before final cleanup with an ethanol/water mixture.

References

  • National Institutes of Health (2024). Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity. PMC. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

Foundational

Thermodynamic Stability and Phase Transition Dynamics of 6-Bromo-2-chloro-3-methoxyaniline: A Comprehensive Technical Guide

Executive Summary 6-Bromo-2-chloro-3-methoxyaniline (CAS: 1816992-72-9) is a highly functionalized, sterically hindered aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Bromo-2-chloro-3-methoxyaniline (CAS: 1816992-72-9) is a highly functionalized, sterically hindered aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including novel PKMYT1 inhibitors for advanced solid tumors[1]. Unlike many substituted anilines that exist as crystalline solids at room temperature, this specific compound presents as a viscous yellow oil [1]. This whitepaper provides an authoritative, in-depth analysis of the thermodynamic stability, phase transition dynamics, and empirical methodologies required to characterize this critical pharmaceutical intermediate.

Structural Chemistry & Melting Point Depression

To understand why 6-bromo-2-chloro-3-methoxyaniline is a liquid at standard temperature and pressure (STP), one must analyze the causality between its molecular architecture and intermolecular forces.

The primary driver of its depressed melting point (< 20 °C) is the extreme steric hindrance surrounding the C1-amine group. The presence of a bulky chlorine atom at the C2 position and a bromine atom at the C6 position creates a "steric shield." According to fundamental principles of organic conformation[2], this 2,6-dihalo substitution forces the protons of the −NH2​ group out of the planar alignment with the benzene ring.

Consequently, the compound cannot form the highly ordered, extensive intermolecular hydrogen-bonding networks typical of primary anilines. Furthermore, the methoxy group at the C3 position introduces structural asymmetry, which severely penalizes crystal lattice packing energy. The combination of disrupted hydrogen bonding and poor packing efficiency prevents solidification at room temperature.

G A 6-Bromo-2-chloro-3-methoxyaniline (CAS: 1816992-72-9) B 2,6-Dihalo Substitution (Cl & Br) A->B C C3-Methoxy Group Asymmetry A->C D Steric Shielding of -NH2 Group B->D E Poor Crystal Lattice Packing C->E F Disrupted Intermolecular H-Bonding D->F G Depressed Melting Point (< 20°C) E->G F->G H Physical State: Yellow Oil at RT G->H

Caption: Steric-induced melting point depression pathway of 6-bromo-2-chloro-3-methoxyaniline.

Thermodynamic Stability & Degradation Mechanisms

The thermodynamic stability of 6-bromo-2-chloro-3-methoxyaniline is dictated by the weakest covalent bonds within its structure and its susceptibility to oxidative environments.

Bond Dissociation Energies (BDE)

The thermal degradation of polyhalogenated anilines typically initiates at the weakest carbon-halogen bond. The C−Br bond has a significantly lower dissociation energy (~68 kcal/mol) compared to the C−Cl bond (~81 kcal/mol)[3]. Under excessive thermal stress or photolytic exposure (UV light), the molecule is highly prone to homolytic cleavage of the bromine atom, generating a reactive aryl radical. This debromination pathway necessitates stringent storage conditions: inert atmosphere (Argon or N2​ ), protection from light, and refrigeration (2–8 °C).

Oxidative Lability

The compound's characteristic "yellow" appearance is indicative of trace oxidation. The electron-donating methoxy group at C3 increases the electron density of the aromatic ring, making the amine susceptible to auto-oxidation into azo, nitroso, or quinone-imine derivatives if exposed to atmospheric oxygen over prolonged periods.

Table 1: Bond Dissociation Energies & Degradation Triggers
Bond TypeApprox. BDE (kcal/mol)Primary Degradation TriggerConsequence
C–Br (C6) 68Thermal / Photolytic (UV)Homolytic cleavage; debromination
C–Cl (C2) 81High Thermal (> 300 °C)Dechlorination (secondary pathway)
C–N (C1) 102OxidativeFormation of quinone-imines
C–O (C3) 85Strong Acids / Lewis AcidsDemethylation (ether cleavage)

Experimental Protocols for Thermal Characterization

Because the compound is an oil at room temperature, standard capillary melting point apparatuses are useless. To establish a self-validating system for determining its precise melting point ( Tm​ ) and glass transition ( Tg​ ), Sub-Ambient Differential Scanning Calorimetry (DSC) must be employed, grounded in ASTM E1356 standards[4].

Protocol 1: Sub-Ambient DSC for Melting Point Determination

Objective: To erase thermal history and accurately determine the latent heat of fusion and Tm​ .

  • Instrument Calibration: Calibrate the DSC using Indium ( Tm​ = 156.6 °C) for the high-temperature range and Cyclopentane for sub-ambient transitions[5].

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the yellow oil into a high-volume aluminum hermetic pan. Seal tightly with a specialized press to prevent volatilization of the liquid sample.

  • Atmospheric Control: Purge the DSC cell with high-purity dry Nitrogen gas at a continuous flow rate of 50 mL/min to prevent moisture condensation at sub-zero temperatures[6].

  • Thermal Cycling (Erasing Thermal History):

    • Cooling Phase: Ramp the temperature from 25 °C down to -80 °C at a controlled rate of 10 °C/min.

    • Isothermal Hold: Maintain the sample at -80 °C for 5 minutes. This ensures complete crystallization of the supercooled liquid into a solid lattice.

    • Heating Phase: Ramp the temperature from -80 °C to 50 °C at a slower rate of 5 °C/min to allow for high-resolution detection of endothermic events.

  • Data Analysis: The melting point ( Tm​ ) is defined as the extrapolated onset temperature of the primary endothermic peak during the heating phase.

Workflow S1 Sample Prep (Hermetic Pan) S2 N2 Purge (50 mL/min) S1->S2 S3 Cooling Ramp (-80°C) S2->S3 S4 Isothermal Hold (5 min) S3->S4 S5 Heating Ramp (5°C/min) S4->S5 S6 Thermogram Analysis (Tm) S5->S6

Caption: Sub-ambient DSC workflow for evaluating phase transition dynamics and melting point.

Protocol 2: TGA-MS for Thermodynamic Stability

To validate the BDE causality mentioned in Section 2, Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) is used.

  • Load 5–10 mg of the sample into a platinum crucible.

  • Apply a heating ramp of 10 °C/min from 25 °C to 400 °C under an Argon purge.

  • Monitor the MS detector for specific mass-to-charge ( m/z ) ratios: m/z 79/81 (bromine isotopes) will appear first, validating that the C-Br bond is the thermodynamic weak point, followed by m/z 35/37 (chlorine isotopes) at higher thermal thresholds.

Summary of Physicochemical Properties

The following table synthesizes the expected quantitative data derived from the structural and empirical analysis of the compound.

Table 2: Physicochemical Properties & Thermodynamic Parameters
ParameterValue / DescriptionAnalytical Method
Molecular Formula C7​H7​BrClNO Mass Spectrometry
Molecular Weight 236.49 g/mol Calculated
Physical State (at 25 °C) Viscous Yellow OilVisual Observation
Melting Point ( Tm​ ) < 20 °C (Sub-ambient)Sub-Ambient DSC
Thermal Degradation Onset > 180 °C (Debromination)TGA-MS
Storage Requirements 2-8 °C, Dark, Inert Gas (Ar/ N2​ )Stability Profiling

References

  • CN118843630A - Heteroaromatic compounds as PKMYT1 inhibitors and their use. Google Patents.
  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th Edition) - Smith, Michael B. Wiley, 2020. Available at:[Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights - Torontech. Available at:[Link]

Sources

Exploratory

Mass spectrometry (LC-MS) fragmentation pattern of 6-Bromo-2-chloro-3-methoxyaniline

Executive Summary The structural elucidation of poly-substituted aromatic compounds requires a rigorous understanding of gas-phase ion chemistry. 6-Bromo-2-chloro-3-methoxyaniline (C7H7BrClNO) presents a unique analytica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of poly-substituted aromatic compounds requires a rigorous understanding of gas-phase ion chemistry. 6-Bromo-2-chloro-3-methoxyaniline (C7H7BrClNO) presents a unique analytical landscape in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Featuring two distinct halogens, an electron-donating methoxy group, and an ionizable primary amine, its fragmentation behavior under collision-induced dissociation (CID) is highly diagnostic. This technical guide deconstructs the mechanistic causality behind its fragmentation, providing a self-validating analytical framework for researchers.

Ionization Dynamics & The Isotopic Self-Validating System

In positive electrospray ionization (ESI+), the molecule undergoes preferential protonation at the basic aniline nitrogen, yielding an even-electron precursor ion, [M+H]⁺[1].

Because the molecule contains both Bromine (approx. 1:1 ratio of ⁷⁹Br/⁸¹Br) and Chlorine (approx. 3:1 ratio of ³⁵Cl/³⁷Cl), its mass spectrum exhibits a complex, highly predictable isotopic signature[2]. This signature acts as a built-in quality control mechanism : any fragment ion retaining both halogens must exhibit this exact isotopic ratio, while the loss of a halogen will predictably alter the cluster.

Table 1: Isotopic Distribution of the [M+H]⁺ Precursor
IsotopologueHalogen CompositionExact Mass (m/z)Relative AbundanceDiagnostic Role
M ⁷⁹Br, ³⁵Cl235.947777.4%Monoisotopic baseline
M+2 ⁸¹Br, ³⁵Cl & ⁷⁹Br, ³⁷Cl237.9457100.0%Base peak of the cluster
M+4 ⁸¹Br, ³⁷Cl239.942824.0%Confirms presence of both halogens

Mechanistic Fragmentation Pathways (CID)

Upon isolation and collision-induced dissociation (CID) of the [M+H]⁺ precursor, fragmentation is governed strictly by bond dissociation energies (BDE) and the resonance stability of the resulting product ions. While ESI generally produces even-electron (EE⁺) ions that fragment into other even-electron species, halogenated and methoxy-aromatics frequently violate this rule by expelling radicals[3].

Pathway A: Halogen Expulsion (The BDE Paradigm)

The most thermodynamically favorable cleavage is the C-Br bond. With a BDE of ~285 kJ/mol compared to the C-Cl bond (~397 kJ/mol), the (•Br, 79/81 Da) dominates at low-to-medium collision energies[2]. This transition from an even-electron precursor to an odd-electron radical cation ([M+H - •Br]⁺• at m/z 157/159) is stabilized by the extended conjugation of the aromatic ring[4].

Pathway B: Methoxy Cleavage

Methoxyarenes frequently undergo homolytic cleavage of the O-CH₃ bond, expelling a methyl radical (•CH₃, 15 Da) to form a distonic radical cation at m/z 221/223/225. This species can subsequently lose carbon monoxide (CO, 28 Da) to form a five-membered ring cation at m/z 193/195/197.

Pathway C: Amine Dissociation

The (NH₃, 17 Da) from the protonated aniline yields a phenyl cation at m/z 219/221/223[1]. However, the strong electron-withdrawing nature of the ortho-chlorine and meta-bromine slightly destabilizes this pathway compared to non-halogenated anilines, making it a secondary fragment.

Fragmentation Prec [M+H]+ m/z 236, 238, 240 F_CH3 [M+H - •CH3]+• m/z 221, 223, 225 Prec->F_CH3 -15 Da (•CH3) F_NH3 [M+H - NH3]+ m/z 219, 221, 223 Prec->F_NH3 -17 Da (NH3) F_Br [M+H - •Br]+• m/z 157, 159 Prec->F_Br -79/81 Da (•Br) F_CO [M+H - •CH3 - CO]+• m/z 193, 195, 197 F_CH3->F_CO -28 Da (CO)

Fig 1. Principal ESI-CID fragmentation pathways of 6-Bromo-2-chloro-3-methoxyaniline.

Experimental Methodology: LC-MS/MS Workflow

To capture these diagnostic fragments reproducibly, the following self-validating LC-MS/MS protocol is recommended. The workflow ensures that precursor isolation does not distort the isotopic cluster, which is critical for downstream annotation.

Step-by-Step Protocol:

  • Sample Preparation :

    • Dissolve the 6-bromo-2-chloro-3-methoxyaniline standard in 50:50 Methanol:Water (v/v) to a final concentration of 1 µg/mL.

    • Centrifuge at 14,000 x g for 10 minutes to remove particulates.

  • Chromatographic Separation (UHPLC) :

    • Column : C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water (promotes robust protonation).

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

  • Mass Spectrometry (ESI-Q-TOF or Orbitrap) :

    • Ionization Mode : ESI Positive (+).

    • Capillary Voltage : 3.5 kV.

    • Desolvation Temperature : 350°C.

  • MS/MS Acquisition (CID Ramping) :

    • Isolate the M+2 precursor (m/z 237.9) using a narrow isolation window (1.0 Da) to prevent isotopic cross-talk from the M and M+4 peaks.

    • Apply a collision energy (CE) ramp from 15 eV to 45 eV using Argon or Nitrogen as the collision gas.

    • Record product ion spectra from m/z 50 to 250.

Workflow S1 1. Sample Prep (Precipitation) S2 2. UHPLC (C18 Gradient) S1->S2 S3 3. Ionization (ESI+ Mode) S2->S3 S4 4. MS/MS (CID Ramping) S3->S4 S5 5. Annotation (Isotope Logic) S4->S5

Fig 2. Self-validating LC-MS/MS analytical workflow for halogenated anilines.

Data Interpretation: Diagnostic Product Ions

By isolating the M+2 precursor (m/z 237.9), the resulting product ions can be definitively assigned based on their mass shifts and resulting isotopic patterns.

Table 2: Key CID Fragments of [M+H]⁺ (Based on M+2 Precursor at m/z 237.9)
Product Ion (m/z)Neutral LossFormulaMechanism & Causality
222.9 15 Da (•CH₃)[C₆H₄BrClNO]⁺•Homolytic O-CH₃ cleavage; radical cation stabilized by aromatic resonance.
220.9 17 Da (NH₃)[C▵H₄BrClO]⁺Heterolytic C-N cleavage following amine protonation.
194.9 43 Da (•CH₃ + CO)[C₅H₄BrClN]⁺•Sequential loss of a methyl radical and carbon monoxide from the methoxy group.
158.9 79 Da (•Br)[C▵H▵ClNO]⁺•Homolytic C-Br cleavage; driven by the low bond dissociation energy of C-Br vs C-Cl.

References

  • Analytical Chemistry - ACS Publications . In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. URL:[Link]

  • Semantic Scholar (Molecules) . An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. URL:[Link]

  • RSC Publishing . Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application of 6-Bromo-2-chloro-3-methoxyaniline in PKMYT1 inhibitor drug discovery

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 6-Bromo-2-chloro-3-methoxyaniline as a foundational scaffold in the discovery of potent and selective Protein Kina...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 6-Bromo-2-chloro-3-methoxyaniline as a foundational scaffold in the discovery of potent and selective Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) inhibitors.

Introduction: PKMYT1, a High-Value Target in Oncology

Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) is a critical regulator of the cell cycle, belonging to the WEE family of kinases.[1][2] It functions primarily at the G2/M checkpoint, preventing premature entry into mitosis by catalyzing the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1) at both Threonine-14 (Thr14) and Tyrosine-15 (Tyr15) residues.[1][3][4] This action holds the CDK1/Cyclin B complex in an inactive state, providing a crucial window for DNA repair before cell division.[5][6]

This application note details the utility of 6-Bromo-2-chloro-3-methoxyaniline as a versatile chemical starting material for the synthesis of novel PKMYT1 inhibitors and provides a comprehensive workflow for their subsequent biochemical and cellular evaluation.

The G2/M Checkpoint and PKMYT1's Role

The G2/M checkpoint is a master regulator ensuring that cells do not enter mitosis with damaged or incompletely replicated DNA. PKMYT1 and WEE1 are the key effector kinases that enforce this checkpoint by inhibiting CDK1.

PKMYT1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CDK1_CyclinB_inactive CDK1 / Cyclin B (Inactive) CDC25C CDC25C (Phosphatase) CDK1_CyclinB_inactive->CDC25C PKMYT1 PKMYT1 PKMYT1->CDK1_CyclinB_inactive phosphorylates Thr14, Tyr15 WEE1 WEE1 (Nuclear) WEE1->CDK1_CyclinB_inactive phosphorylates Tyr15 CDK1_CyclinB_active CDK1 / Cyclin B (Active) Mitosis Mitotic Entry CDK1_CyclinB_active->Mitosis triggers DNA_Damage DNA Damage / Replication Stress DNA_Damage->PKMYT1 activates DNA_Damage->WEE1 activates CDC25C->CDK1_CyclinB_active dephosphorylates PKMYT1_Inhibitor PKMYT1 Inhibitor (e.g., Lunresertib) PKMYT1_Inhibitor->PKMYT1 blocks

Caption: The PKMYT1 signaling pathway at the G2/M checkpoint.

Part 1: Chemical Synthesis of a PKMYT1 Inhibitor

6-Bromo-2-chloro-3-methoxyaniline serves as an ideal starting point for constructing inhibitor scaffolds, such as the 2-amino-[1,1′-biphenyl]-3-carboxamide core found in many potent kinase inhibitors.[7] The bromine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination), enabling rapid diversification of the scaffold to explore the structure-activity relationship (SAR).

Physicochemical Properties of Starting Material
PropertyValueReference
Chemical Name 6-Bromo-2-chloro-3-methoxyaniline[13]
CAS Number 1816992-72-9[13]
Molecular Formula C₇H₇BrClNO[14]
Molecular Weight 236.49 g/mol [14]
Appearance Solid-
Protocol 1: Representative Synthesis of a Biphenyl-Carboxamide PKMYT1 Inhibitor

This protocol outlines a representative, three-step synthesis of a PKMYT1 inhibitor core derived from 6-Bromo-2-chloro-3-methoxyaniline.

Rationale for Experimental Choices:

  • Step 1 (Suzuki Coupling): This reaction is chosen for its robustness and tolerance of various functional groups, allowing for the efficient formation of the critical biaryl bond, a key feature in many selective PKMYT1 inhibitors.[7]

  • Step 2 (Amide Coupling): A standard and high-yielding reaction to introduce the carboxamide moiety, which often forms crucial hydrogen bond interactions within the kinase hinge region.[15]

  • Step 3 (Buchwald-Hartwig Amination): This allows for the late-stage introduction of a diverse range of amines, which can be optimized to enhance potency, selectivity, and pharmacokinetic properties.

Step 1: Suzuki Coupling to form Biaryl Amine

  • To a degassed solution of 6-Bromo-2-chloro-3-methoxyaniline (1.0 eq), phenylboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a 2:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90 °C for 12-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-chloro-3-methoxy-[1,1'-biphenyl]-6-amine intermediate.

Step 2: Amide Coupling

  • This step would typically involve functionalization of the aniline to introduce a carboxylic acid or its equivalent, followed by amide coupling. For simplicity in this representative protocol, we assume a related intermediate is used to form the desired carboxamide. A more direct route seen in literature involves building the pyrimidine core first.[10]

Step 3: Buchwald-Hartwig Amination for Final Product

  • This step assumes a scaffold where the chloro group from the starting material is retained for late-stage functionalization. To a solution of the chlorinated biaryl intermediate (1.0 eq) and the desired amine (e.g., 2,6-dimethylaniline, 1.2 eq) in toluene, add a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Degas the mixture and heat under an inert atmosphere at 100-110 °C for 8-12 hours until LC-MS indicates consumption of the starting material.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound via silica gel chromatography or preparative HPLC.

Part 2: Biochemical and Cellular Evaluation

Once synthesized, the novel compound must be rigorously tested to confirm its activity against PKMYT1 and its effect on cancer cells.

Caption: Overall workflow from starting material to a validated hit compound.

Protocol 2: Biochemical PKMYT1 Inhibition Assay (ADP-Glo™)

Principle of the Assay: This assay quantifies the amount of ADP produced during the kinase reaction.[16] The inhibitor's potency is determined by its ability to reduce ADP formation. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is inversely proportional to the kinase activity.

Materials:

  • Recombinant human PKMYT1 enzyme

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP

  • Synthesized inhibitor and positive control (e.g., Lunresertib/RP-6306)[17]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor and the positive control compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • In a 384-well plate, add the PKMYT1 enzyme to the kinase reaction buffer.

  • Add 1 µL of the serially diluted compounds to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes to deplete the remaining ATP.

  • Add the Kinase Detection Reagent, which converts ADP to ATP and contains luciferase/luciferin. Incubate for 30 minutes to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control, and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation:

CompoundPKMYT1 IC₅₀ (nM)WEE1 IC₅₀ (nM)Selectivity (WEE1/PKMYT1)
Synthesized Inhibitore.g., 15e.g., >10,000>667-fold
Lunresertib (RP-6306)3.1[16]>10,000[18]>3200-fold
Protocol 3: Cellular Proliferation and Cell Cycle Analysis

Rationale: These assays determine if the compound's biochemical potency translates into a functional anti-cancer effect in a relevant biological system. The cell proliferation assay measures the compound's ability to inhibit cancer cell growth, while cell cycle analysis confirms the mechanism of action by observing G2/M checkpoint abrogation.[10][15]

Cell Lines:

  • Sensitive (CCNE1-amplified): OVCAR3 (ovarian), HCC1569 (breast)[15][19]

  • Resistant (CCNE1-normal): A2780 (ovarian)

Protocol 3.1: Cell Proliferation Assay (e.g., CellTiter-Glo®)

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the synthesized inhibitor for 72 hours.

  • After incubation, equilibrate the plate to room temperature.

  • Add CellTiter-Glo® Reagent to each well, which lyses the cells and measures ATP content as an indicator of viability.

  • Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal.

  • Read luminescence and calculate IC₅₀ values from the dose-response curve.

Protocol 3.2: Cell Cycle Analysis by Flow Cytometry

  • Seed cells (e.g., OVCAR3) in 6-well plates and allow them to adhere.

  • Treat cells with the synthesized inhibitor at concentrations around its proliferation IC₅₀ (e.g., 1x and 5x IC₅₀) for 24 hours.

  • Harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[20]

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content using a flow cytometer.

  • Gate the cell populations to quantify the percentage of cells in the Sub-G1, G1, S, and G2/M phases of the cell cycle.

Expected Outcome: Treatment with a potent PKMYT1 inhibitor should cause a significant decrease in the percentage of cells in the G2/M phase and a corresponding increase in the Sub-G1 population, which is indicative of apoptosis resulting from mitotic catastrophe.[19]

Conclusion and Future Directions

The strategic use of 6-Bromo-2-chloro-3-methoxyaniline provides a robust and flexible entry point for the synthesis of novel PKMYT1 inhibitors. The bromine and chlorine atoms offer orthogonal handles for diversification, enabling a comprehensive exploration of the chemical space around the inhibitor scaffold. The workflow detailed in this note—from rational synthesis to rigorous biochemical and cellular characterization—provides a clear and effective pathway for identifying and validating potent and selective drug candidates.

Successful lead compounds identified through this process would proceed to further optimization, including absorption, distribution, metabolism, and excretion (ADME) profiling, pharmacokinetic studies, and ultimately, evaluation in in vivo xenograft models to confirm their therapeutic potential.[21]

References

  • Asquith, C. R., et al. (2020). PKMYT1 is distinguished from its nuclear counterpart WEE1 by its cytoplasmic localization and its ability to phosphorylate CDK1 at both THR-14 and TYR-15.
  • Ge, X., et al. (2024). Myt1 and Wee1: kinases regulate G2/M checkpoint through CDK1.
  • Li, M., et al. (2025).
  • Wang, Z., et al. (2024). Structure-Based Drug Design of 2-Amino-[1,1′-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer.
  • Kellogg, D. R. (2003). Wee1-related kinases function in a highly conserved mechanism that controls the timing of entry into mitosis. Journal of Cell Science.
  • Bukhari, A. (2020). The role of Wee1 and Myt1 in breast cancer. ERA - Scholaris, University of Alberta.
  • Chen, B., et al. (2025). Scalable Synthesis of Lunresertib, a Selective PKMYT1 Inhibitor.
  • Li, Y., et al. (2023). Structural and energetic insights into the selective inhibition of PKMYT1 against WEE1. Journal of Biomolecular Structure and Dynamics.
  • Han, X., et al. (2025). Discovery of PKMYT1 Inhibitors with a Novel Scaffold for the Treatment of Triple-Negative Breast Cancer.
  • Zhang, H., et al. (2021). The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies. PMC.
  • Lewis, C. W., et al. (2019). Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition. Molecular Cancer Therapeutics.
  • Bukhari, A. B., et al. (2023). Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors. Frontiers in Oncology.
  • Sun, Y., et al. (2021). PKMYT1 as a Potential Target to Improve the Radiosensitivity of Lung Adenocarcinoma. Frontiers in Oncology.
  • ecancer. (2025). Scientists present AI-empowered dual-action PROTAC targeting PKMYT1. ecancer.
  • Grellet, K., et al. (2024). PKMYT1 Is a Marker of Treatment Response and a Therapeutic Target for CDK4/6 Inhibitor-Resistance in ER+ Breast Cancer. AACR Journals.
  • Laha, J. K., et al. (2022). Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306. Journal of Medicinal Chemistry.
  • BellBrook Labs. (2024). PKMYT1 in Cell Cycle Regulation and Cancer Therapeutics. BellBrook Labs.
  • Zhang, T., et al. (2026). Targeting PKMYT1 enhances antitumor immune responses to PD-L1 blockade in castration-resistant prostate cancer. Journal for ImmunoTherapy of Cancer.
  • Zhang, Q-Y., et al. (2020). PKMYT1 Promotes Gastric Cancer Cell Proliferation and Apoptosis Resist. OncoTargets and Therapy.
  • Promega Connections. (2022). CCNE1-Amplified Cancers Targeted Through Synthetic Lethality Involving PKMYT1 Kinase. Promega.
  • Liu, T., et al. (2018). Overexpression of PKMYT1 indicates the poor prognosis and enhances proliferation and tumorigenesis in non-small cell lung cancer. European Review for Medical and Pharmacological Sciences.
  • Revvity. Cell Cycle Assay Kits. Revvity.
  • Abcam. Cell proliferation assays and cell cycle analysis. Abcam.
  • Ma'ayan Lab. PKMYT1 Gene.
  • Thermo Fisher Scientific. Cell Cycle Analysis Assays. Thermo Fisher Scientific.
  • Tokyo Chemical Industry Co., Ltd.
  • Thermo Fisher Scientific. Cell Cycle Analysis Assays. Thermo Fisher Scientific.
  • Laha, J. K., et al. (2022). Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306. PMC - NIH.
  • Li, M., et al. (2025).
  • Promega Corporation. (2022). PKMYT1 Kinase와 관련된 합성 치사(Synthetic Lethality)를 통한 CCNE1 증폭된 암 타겟팅. Promega.
  • Hirst, G., et al. (2025).
  • Appchem. 2-bromo-6-chloro-3-methoxyaniline. Appchem.
  • BLD Pharm. 1816992-72-9|6-BROMO-2-CHLORO-3-METHOXYANILINE. BLD Pharm.
  • R&D Systems. RP 6306 | Cyclin-dependent Kinase Inhibitors. Tocris Bioscience.
  • Laha, J. K., et al. (2022). Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306. PubMed.
  • PubChem. 6-Bromo-2-chloro-3-methylphenol. PubChem.
  • MedChemExpress. lunresertib (RP-6306) | PKMYT1 Inhibitor. MedchemExpress.com.
  • Sigma-Aldrich. 2-Bromo-6-methoxyaniline. Sigma-Aldrich.
  • Benchchem. 2,4-Dibromo-6-chloro-3-methoxyaniline. Benchchem.
  • ResearchGate. (2025). Discovery of potent and selective PKMYT1 inhibitors for the treatment of CCNE1-amplified cancer.
  • PubMed. (2025). Discovery of potent and selective PKMYT1 inhibitors for the treatment of CCNE1-amplified cancer. PubMed.

Sources

Application

Buchwald-Hartwig amination reaction conditions for 6-Bromo-2-chloro-3-methoxyaniline

Application Note: Chemoselective Buchwald-Hartwig Amination of 6-Bromo-2-chloro-3-methoxyaniline Executive Summary 6-Bromo-2-chloro-3-methoxyaniline is a highly versatile, polyfunctional building block utilized in the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of 6-Bromo-2-chloro-3-methoxyaniline

Executive Summary

6-Bromo-2-chloro-3-methoxyaniline is a highly versatile, polyfunctional building block utilized in the synthesis of advanced pharmaceutical intermediates, such as functionalized benzimidazoles and quinoxalines. However, its structural complexity presents a significant synthetic challenge: it contains three potential sites for cross-coupling (a primary aniline -NH2, an aryl bromide, and an aryl chloride).

As a Senior Application Scientist, the goal is to establish a robust, self-validating protocol that achieves absolute chemoselectivity. This guide details two divergent Buchwald-Hartwig amination pathways:

  • Electrophile Mode (C-Br Amination): Selective amination of the C-Br bond using an external secondary amine, leaving the C-Cl bond and the primary amine intact.

  • Nucleophile Mode (N-Arylation): Selective arylation of the primary aniline group using an external aryl iodide, preserving both the C-Br and C-Cl halogen bonds.

Mechanistic Insights & Causality

The1 is governed by the oxidative addition of the palladium catalyst to the aryl halide and the subsequent reductive elimination of the newly formed C-N bond.

C-Br vs. C-Cl Chemoselectivity: The bond dissociation energy of C-Br (~81 kcal/mol) is significantly lower than that of C-Cl (~96 kcal/mol). By utilizing a highly active Pd(0) species at moderate temperatures (80 °C), oxidative addition occurs exclusively at the C-Br position [1]. The C-Cl bond remains entirely unreactive under these specific steric and electronic conditions, allowing for orthogonal downstream functionalization [4].

Managing the Ortho-Aniline Group: A free primary amine situated ortho to the bromide can coordinate to the palladium center, leading to catalyst poisoning, homocoupling, or oligomerization [2].

  • To favor C-Br amination (Path A), we employ t-BuXPhos . The extreme steric bulk of this biaryl phosphine ligand accelerates the reductive elimination of the external secondary amine, kinetically outcompeting the coordination of the internal primary amine [1].

  • To favor N-Arylation (Path B), we utilize Xantphos . Its wide bite angle (~111°) selectively promotes the monoarylation of primary amines while strictly suppressing diarylation. Furthermore, by using an aryl iodide (which is more reactive than the internal aryl bromide), the intermolecular oxidative addition outpaces any intramolecular side reactions.

Divergent Reaction Workflows

Workflow cluster_PathA Path A: Electrophile Mode (C-Br Amination) cluster_PathB Path B: Nucleophile Mode (N-Arylation) Substrate 6-Bromo-2-chloro-3-methoxyaniline (Polyfunctional Hub) CondA Catalyst: Pd-crotyl(t-BuXPhos) Base: Cs2CO3 Amine: Morpholine Substrate->CondA Chemoselective Oxidative Addition CondB Catalyst: Pd2(dba)3 / Xantphos Base: Cs2CO3 Electrophile: Aryl Iodide Substrate->CondB Selective N-Coordination ProdA 1,2-Diamino-3-chloro-4-methoxybenzene (C-Cl bond intact) CondA->ProdA Reductive Elimination ProdB N-Aryl-6-bromo-2-chloro-3-methoxyaniline (C-Br & C-Cl bonds intact) CondB->ProdB Monoarylation

Figure 1: Divergent Buchwald-Hartwig chemoselectivity pathways for 6-Bromo-2-chloro-3-methoxyaniline.

Quantitative Data & Optimization

The choice of ligand and base is the ultimate determinant of reaction success. The table below summarizes the optimization data for Path A (C-Br Amination) , demonstrating why the Pd-crotyl(t-BuXPhos) precatalyst system is strictly required to prevent homocoupling and preserve the C-Cl bond.

EntryCatalyst PrecursorLigandBaseConversion (%)Chemoselectivity (C-Br : C-Cl)Primary Outcome
1Pd(OAc)₂ (2 mol%)PPh₃ (4 mol%)NaOtBu45%60 : 40Unusable mixture, heavy oligomerization.
2Pd₂(dba)₃ (2 mol%)BINAP (4 mol%)Cs₂CO₃65%85 : 15Moderate yield, some C-Cl activation.
3Pd-crotyl(RuPhos) (2 mol%)RuPhosCs₂CO₃80%90 : 10Good yield, but minor homocoupling observed.
4 Pd-crotyl(t-BuXPhos) (2 mol%) t-BuXPhos Cs₂CO₃ >95% >99 : 1 Excellent yield, pristine chemoselectivity.

Note: NaOtBu is avoided in the optimized protocol as its strong basicity can deprotonate the free primary aniline, exacerbating unwanted side reactions. Cs₂CO₃ provides the perfect balance of basicity and functional group tolerance.

Experimental Protocols

Protocol A: Chemoselective C-Br Amination (Electrophile Mode)

Objective: Couple morpholine selectively at the C-Br position while leaving the C-Cl and -NH₂ groups intact.

Step-by-Step Methodology:

  • Preparation: Oven-dry a 20 mL Schlenk tube containing a magnetic stir bar. Allow it to cool under a stream of Argon.

  • Solid Reagent Loading: To the tube, add 6-Bromo-2-chloro-3-methoxyaniline (1.0 mmol, 236.5 mg), the pre-formed catalyst Pd-crotyl(t-BuXPhos) (0.02 mmol, 2 mol%, ~13.7 mg), and anhydrous Cs₂CO₃ (2.0 mmol, 651 mg).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Liquid Reagent Addition: Using a gas-tight syringe, inject anhydrous 1,4-dioxane (4.0 mL) followed by morpholine (1.2 mmol, 104 µL). Causality Note: A slight excess of morpholine ensures complete conversion without risking double-amination.

  • Reaction Execution: Replace the septum with a Teflon screw-cap under positive Argon flow. Submerge the tube in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) for 12 hours.

  • Workup & Self-Validation: Cool the reaction to room temperature. The mixture should transition from a pale yellow suspension to a dark, heterogeneous mixture. Dilute with Ethyl Acetate (10 mL) and filter through a 1-inch pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure 1,2-diamino-3-chloro-4-methoxybenzene derivative.

Protocol B: Selective N-Arylation (Nucleophile Mode)

Objective: Monoarylate the primary aniline group using Iodobenzene, leaving the C-Br and C-Cl bonds unreacted.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, add 6-Bromo-2-chloro-3-methoxyaniline (1.0 mmol, 236.5 mg), Pd₂(dba)₃ (0.02 mmol, 2 mol%, 18.3 mg), Xantphos (0.04 mmol, 4 mol%, 23.1 mg), and Cs₂CO₃ (1.5 mmol, 488 mg).

  • Atmosphere Exchange: Evacuate and backfill with Argon (3x).

  • Liquid Reagent Addition: Add anhydrous Toluene (5.0 mL) followed by Iodobenzene (0.9 mmol, 100 µL). Causality Note: Iodobenzene is intentionally used as the limiting reagent (0.9 equiv) to strictly suppress any potential diarylation of the primary amine.

  • Reaction Execution: Seal the tube and heat at 80 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with Dichloromethane (10 mL), filter through Celite, and concentrate. Purify via flash chromatography to isolate the N-phenylated product.

References

  • Catalyst-Directed Chemoselective Double Amination of Bromo-chloro(hetero)
  • Dual fluorescent phenanthridinones and crinasiadine derivatives by consecutive palladium-catalyzed three-component syntheses.RSC Advances, 2025.
  • Application Notes and Protocols for the Selective Buchwald-Hartwig Amin
  • Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions.Organic Letters, 2020.

Sources

Method

Safe Handling, Laboratory Formulation, and Synthetic Applications of 6-Bromo-2-chloro-3-methoxyaniline

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary 6-Bromo-2-chloro-3-methoxyaniline (CAS: 1816992-72-9) is a highly specialized, polyhalogenated aniline derivative th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

6-Bromo-2-chloro-3-methoxyaniline (CAS: 1816992-72-9) is a highly specialized, polyhalogenated aniline derivative that has emerged as a critical building block in modern medicinal chemistry. Its primary application lies in the synthesis of PKMYT1 inhibitors (such as Lunresertib precursors), which are currently being evaluated in clinical trials for the treatment of CCNE1-amplified solid tumors[1],[2]. This application note provides an in-depth guide to the compound's mechanistic utility, toxicological profile, and step-by-step laboratory protocols for regioselective cross-coupling.

Mechanistic Significance in Drug Development

The architectural value of 6-Bromo-2-chloro-3-methoxyaniline stems from its highly specific substitution pattern, which allows chemists to perform sequential, regioselective functionalizations:

  • Regioselective Cross-Coupling: The carbon-bromine (C6-Br) bond has a significantly lower bond dissociation energy than the carbon-chlorine (C2-Cl) bond. This differential allows for kinetically favored palladium-catalyzed reactions (e.g., Buchwald-Hartwig aminations) at the 6-position, leaving the 2-position intact for downstream processing[2].

  • Atropisomeric Induction: In the development of PKMYT1 inhibitors, the final Active Pharmaceutical Ingredient (API) often requires a locked chiral axis (atropisomerism) to fit precisely into the kinase active site[3]. The steric bulk of the 2-chloro group, combined with the electronic modulation of the 3-methoxy group, restricts rotation around the newly formed C-N bond, ensuring the stability of the active S-isomer[2],[3].

Quantitative Data: Physicochemical & Safety Profiling

To inform both synthetic planning and safety assessments, the critical parameters of 6-Bromo-2-chloro-3-methoxyaniline are summarized below.

Table 1: Chemical and Reactivity Profile

ParameterValueCausality / Implication
CAS Number 1816992-72-9Unique identifier for procurement and SDS tracking[4].
Molecular Formula C7H7BrClNOPolyhalogenation significantly increases lipophilicity (LogP)[5].
Molecular Weight 236.49 g/mol Standard small-molecule building block[5].
Physical State Yellow oil / solidAnilines auto-oxidize; darkening indicates degradation[1].
C6-Br Reactivity High (Primary target)Kinetically favored for Pd(0) oxidative addition[2].
C2-Cl Reactivity Low (Sterically hindered)Acts as a stable structural placeholder during initial coupling[2].

Hazard Profile & Toxicological Mechanisms

Working with polyhalogenated anilines requires stringent safety protocols due to two primary toxicological pathways:

  • Methemoglobinemia: Like most aniline derivatives, this compound is a precursor to toxic hydroxylamines. In vivo, hepatic cytochrome P450 enzymes N-hydroxylate the primary amine. This metabolite co-oxidizes ferrous ( Fe2+ ) hemoglobin to ferric ( Fe3+ ) methemoglobin, severely impairing the blood's oxygen-carrying capacity and leading to chemical hypoxia.

  • Enhanced Dermal Penetration: The addition of bromo, chloro, and methoxy groups increases the molecule's lipophilicity compared to unsubstituted aniline. This allows the compound to rapidly bypass the stratum corneum (the skin's primary barrier), making dermal exposure a critical systemic hazard.

Safe Handling & Environmental Controls
  • Personal Protective Equipment (PPE): Double-gloving with nitrile or neoprene is mandatory. Standard latex offers insufficient permeation resistance to lipophilic anilines.

  • Engineering Controls: All manipulations (weighing, solvent addition, and workup) must be performed in a Class II Type B2 biological safety cabinet or a chemical fume hood with a face velocity >100 fpm.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon or N2​ ). Keep in amber vials to prevent photo-induced auto-oxidation.

Laboratory Formulation: Regioselective Buchwald-Hartwig Amination

The following protocol details the regioselective amination of the C6-bromo position, a foundational step in synthesizing PKMYT1 inhibitor intermediates[2],[6].

Causality of Experimental Choices
  • Catalyst/Ligand System (Pd2(dba)3 + Xantphos): Xantphos is a bidentate ligand with a wide bite angle (111°). This specific geometry forces the palladium center into a conformation that accelerates reductive elimination, heavily favoring C-N bond formation over competitive hydrodehalogenation of the sensitive C2-chloro group[6].

  • Base ( Cs2​CO3​ ): A mild inorganic base is required. Stronger bases (e.g., NaOtBu ) risk deprotonating the starting aniline prematurely or degrading the methoxy group. Cs2​CO3​ provides the exact basicity needed to facilitate transmetalation without compromising functional group tolerance[6].

  • Solvent (1,4-Dioxane): Chosen for its boiling point (101 °C), allowing safe heating to 85 °C. Degassing is mandatory ; ambient oxygen will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle.

Step-by-Step Methodology
  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 6-Bromo-2-chloro-3-methoxyaniline (1.0 equiv), the desired amine coupling partner (1.2 equiv), Pd2​(dba)3​ (0.05 equiv), Xantphos (0.10 equiv), and Cs2​CO3​ (2.0 equiv)[6].

  • Solvent Addition: Add anhydrous, rigorously sparged (degassed) 1,4-dioxane to achieve a substrate concentration of 0.2 M.

    • Self-Validation Check: The solution should appear dark red/purple (characteristic of Pd2​(dba)3​ ) before heating.

  • Reaction Execution: Seal the Schlenk flask, transfer it to a fume hood, and submerge it in a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 12–16 hours[6].

  • In-Process Monitoring: After 12 hours, sample 10 µL of the reaction mixture, dilute in 1 mL acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.

    • Self-Validation Check: The reaction is complete when the starting material peak (m/z ~236) is <5% by UV integration, and the target [M+H]+ mass is dominant[1].

  • Quenching and Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (3× reaction volume) and filter through a tightly packed pad of Celite to remove insoluble inorganic salts and precipitated palladium black.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution of hexanes/ethyl acetate) to yield the pure C6-aminated intermediate.

Synthetic Workflow Visualization

SyntheticWorkflow SM 6-Bromo-2-chloro-3-methoxyaniline Pd Pd(0) Catalyst + Xantphos SM->Pd Initiation OxAdd_Br Oxidative Addition (C6-Br) Pd->OxAdd_Br Regioselective Activation OxAdd_Cl Oxidative Addition (C2-Cl) Pd->OxAdd_Cl Suppressed Amine Amine Partner + Cs2CO3 OxAdd_Br->Amine Transmetalation RedElim Reductive Elimination Amine->RedElim Catalytic Turnover RedElim->Pd Pd(0) Regeneration Product C6-Aminated PKMYT1 Precursor RedElim->Product Yield >70%

Regioselective Palladium-catalyzed Buchwald-Hartwig amination workflow for PKMYT1 precursors.

References

  • [4] Title: CAS:71258-04-3, 4-(4-溴-2-氯苯氧基)苯胺 - 毕得医药 (Bidepharm) Source: bidepharm.com URL:

  • [1] Title: Heteroaromatic compounds as PKMYT1 inhibitors and their use (CN118843630A) Source: Google Patents URL:

  • [5] Title: 2-Bromo-5-chloro-4-methoxyaniline / Related Products Source: BLD Pharm URL:

  • [2] Title: Scalable Synthesis of Lunresertib, a Selective PKMYT1 Inhibitor Source: ACS Publications (Organic Process Research & Development) URL:

  • [3] Title: Porton and Repare Therapeutics Collaborate on OPRD Publication, Demonstrating Strength in Synthetic Process Development Source: Porton Pharma Solutions Ltd. URL:

  • [6] Title: WO2023249563A1 - Compounds and method for PKMYT1 inhibition Source: Google Patents URL:

Sources

Application

Application Notes and Protocols: Incorporating 6-Bromo-2-chloro-3-methoxyaniline into Heterocyclic Compound Libraries

Introduction: The Strategic Value of Polysubstituted Anilines in Medicinal Chemistry In the landscape of modern drug discovery, the synthesis of diverse heterocyclic compound libraries is a cornerstone for identifying no...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Polysubstituted Anilines in Medicinal Chemistry

In the landscape of modern drug discovery, the synthesis of diverse heterocyclic compound libraries is a cornerstone for identifying novel therapeutic agents. Substituted anilines are privileged scaffolds in this endeavor, serving as versatile starting materials for a vast array of bioactive molecules.[1] Their utility is particularly pronounced in the development of kinase inhibitors, where the aniline moiety often plays a crucial role in binding to the hinge region of the enzyme's ATP-binding pocket.[2][3][4][5] The strategic polysubstitution of the aniline ring allows for the fine-tuning of physicochemical properties, metabolic stability, and target selectivity, addressing common challenges in drug development such as off-target effects and metabolic liabilities.[6][7][8]

This technical guide focuses on the synthetic utility of 6-Bromo-2-chloro-3-methoxyaniline , a uniquely functionalized building block poised for the generation of complex heterocyclic libraries. The presence of ortho- and para-halogen substituents, combined with a meta-methoxy group, offers a rich platform for a variety of synthetic transformations. The differential reactivity of the bromo and chloro groups can be exploited for selective cross-coupling reactions, while the electron-donating methoxy group and the nucleophilic amino group can direct and participate in various cyclization strategies. These application notes provide detailed protocols for incorporating this versatile building block into several important classes of heterocyclic compounds, including quinolines and benzoxazoles, and for its diversification through palladium-catalyzed cross-coupling reactions.

Analysis of Reactivity and Regioselectivity

The synthetic utility of 6-bromo-2-chloro-3-methoxyaniline is governed by the electronic and steric interplay of its substituents. The methoxy group at the 3-position is an ortho-, para-directing activator, enriching the electron density at the 2, 4, and 6 positions. However, the 2- and 6-positions are substituted with a chloro and bromo group, respectively. The amino group is a strong activating group, also directing to the ortho and para positions. The halogens (bromo and chloro) are deactivating but ortho-, para-directing. This complex interplay of directing effects, along with steric hindrance from the ortho-substituents, will influence the regioselectivity of subsequent reactions. For electrophilic substitution reactions, the positions ortho and para to the strongly activating amino and methoxy groups are the most likely sites of reaction, although the existing substitution pattern significantly channels the reactivity towards cyclization and cross-coupling reactions.

Protocol 1: Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and reliable method for the construction of quinolines from an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[9][10] This protocol adapts the Friedländer annulation for 6-bromo-2-chloro-3-methoxyaniline, which first requires functionalization to introduce a carbonyl group ortho to the amine.

Step 1a: Formylation of 6-Bromo-2-chloro-3-methoxyaniline (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic rings.

Materials:

  • 6-Bromo-2-chloro-3-methoxyaniline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of anhydrous DMF (3 equivalents) in anhydrous DCM to 0 °C.

  • Slowly add POCl₃ (1.2 equivalents) to the stirred DMF solution, maintaining the temperature at 0 °C. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve 6-Bromo-2-chloro-3-methoxyaniline (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-amino-3-bromo-5-chloro-4-methoxybenzaldehyde.

Step 1b: Friedländer Annulation

Materials:

  • 2-Amino-3-bromo-5-chloro-4-methoxybenzaldehyde

  • Ethyl acetoacetate (or other active methylene compound)

  • Potassium hydroxide (KOH) or L-proline

  • Ethanol

  • Standard reflux apparatus

Procedure:

  • To a solution of 2-amino-3-bromo-5-chloro-4-methoxybenzaldehyde (1 equivalent) in ethanol, add the active methylene compound (e.g., ethyl acetoacetate, 1.2 equivalents).

  • Add a catalytic amount of a base such as potassium hydroxide or L-proline (20 mol%).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization to yield the corresponding polysubstituted quinoline.

Protocol 2: Synthesis of Benzoxazole Derivatives

Benzoxazoles are another important class of heterocyclic compounds with a wide range of biological activities.[11][12][13][14][15] A common synthetic route involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. This requires the conversion of the aniline to a phenol.

Step 2a: Diazotization and Hydrolysis of 6-Bromo-2-chloro-3-methoxyaniline

Materials:

  • 6-Bromo-2-chloro-3-methoxyaniline

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Copper(II) sulfate (optional, for Sandmeyer-type reaction)

  • Diethyl ether

Procedure:

  • Dissolve 6-Bromo-2-chloro-3-methoxyaniline (1 equivalent) in a mixture of water and concentrated sulfuric acid at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, heat a solution of aqueous sulfuric acid (or a solution of copper(II) sulfate for a Sandmeyer-style reaction) to boiling.

  • Carefully add the cold diazonium salt solution to the hot acidic solution. Vigorous nitrogen evolution will occur.

  • After the addition is complete, continue heating for 30 minutes.

  • Cool the reaction mixture and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 6-bromo-2-chloro-3-methoxyphenol by column chromatography.

Step 2b: Condensation and Cyclization to form Benzoxazole

Materials:

  • 6-Bromo-2-chloro-3-methoxyphenol

  • A carboxylic acid (e.g., benzoic acid)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Standard high-temperature reaction setup

Procedure:

  • Combine 6-bromo-2-chloro-3-methoxyphenol (1 equivalent) and the desired carboxylic acid (1.2 equivalents) in polyphosphoric acid (PPA).

  • Heat the mixture to 180-200 °C with stirring for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to approximately 100 °C and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize or purify by column chromatography to obtain the desired 2-substituted benzoxazole.

Protocol 3: Diversification via Palladium-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms (bromine and chlorine) on the aniline ring allows for selective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Generally, the C-Br bond is more reactive than the C-Cl bond, allowing for selective functionalization at the 6-position.

Protocol 3a: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.

Materials:

  • 6-Bromo-2-chloro-3-methoxyaniline

  • An arylboronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

  • Inert atmosphere glassware

Procedure:

  • To a degassed mixture of 6-bromo-2-chloro-3-methoxyaniline (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents) in the chosen solvent, add the palladium catalyst (1-5 mol%).

  • Heat the reaction mixture under an inert atmosphere (nitrogen or argon) to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography to yield the 6-aryl-2-chloro-3-methoxyaniline.

Protocol 3b: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds.

Materials:

  • 6-Bromo-2-chloro-3-methoxyaniline

  • An amine nucleophile

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere glassware

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst (1-5 mol%), phosphine ligand (1.2-1.5 equivalents relative to Pd), and base (1.5-2 equivalents) in a reaction vessel.

  • Add the anhydrous solvent, followed by 6-bromo-2-chloro-3-methoxyaniline (1 equivalent) and the amine nucleophile (1.2 equivalents).

  • Seal the vessel and heat the reaction mixture to 80-110 °C, with stirring, until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation

Reaction Type Starting Material Key Reagents Product Class Potential for Diversity
Friedländer Annulation6-Bromo-2-chloro-3-methoxyanilineActive methylene compoundsQuinolinesHigh (depends on the active methylene partner)
Benzoxazole Synthesis6-Bromo-2-chloro-3-methoxyanilineCarboxylic acidsBenzoxazolesHigh (depends on the carboxylic acid used)
Suzuki-Miyaura Coupling6-Bromo-2-chloro-3-methoxyanilineBoronic acids/esters6-Aryl anilinesVery High (large number of commercial boronic acids)
Buchwald-Hartwig Amination6-Bromo-2-chloro-3-methoxyanilineAmines6-Amino anilinesVery High (wide variety of available amines)

Visualizations

Experimental Workflow for Heterocycle Synthesis

G cluster_start Starting Material cluster_quinoline Quinoline Synthesis cluster_benzoxazole Benzoxazole Synthesis cluster_coupling Cross-Coupling Diversification start 6-Bromo-2-chloro-3-methoxyaniline formylation Formylation (Vilsmeier-Haack) start->formylation diazotization Diazotization & Hydrolysis start->diazotization suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald friedlander Friedländer Annulation formylation->friedlander quinoline Substituted Quinoline Library friedlander->quinoline condensation Condensation & Cyclization diazotization->condensation benzoxazole Benzoxazole Library condensation->benzoxazole aryl_aniline 6-Aryl-2-chloro-3-methoxyaniline suzuki->aryl_aniline amino_aniline 6-Amino-2-chloro-3-methoxyaniline buchwald->amino_aniline

Caption: Synthetic pathways for library generation.

Logical Relationship of Substituent Reactivity

G aniline 6-Bromo-2-chloro-3-methoxyaniline NH₂ (ortho, para-directing, activating) OMe (ortho, para-directing, activating) Br (ortho, para-directing, deactivating) Cl (ortho, para-directing, deactivating) reactivity Synthetic Handles C6-Br (More reactive in Pd-coupling) C2-Cl (Less reactive in Pd-coupling) C1-NH₂ (Nucleophilic, directs cyclization) aniline:br->reactivity:br_handle Selective Functionalization aniline:cl->reactivity:cl_handle Potential for secondary functionalization aniline:nh2->reactivity:nh2_handle Cyclization Precursor

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 6-Bromo-2-chloro-3-methoxyaniline Workflows

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering hydrodebromination side reactions when utilizing 6-bromo-2-chloro-3-methoxyaniline...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering hydrodebromination side reactions when utilizing 6-bromo-2-chloro-3-methoxyaniline in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or reduction workflows.

Issue Overview: The Hydrodebromination Challenge

When subjecting 6-bromo-2-chloro-3-methoxyaniline to standard Suzuki-Miyaura coupling conditions, researchers frequently observe low yields of the desired cross-coupled product and a high prevalence of the hydrodebrominated byproduct (2-chloro-3-methoxyaniline)[1][2]. Because the bromine atom is positioned ortho to the unprotected primary amine, the substrate is highly susceptible to premature reduction. This side reaction not only consumes the starting material but also generates a byproduct that is notoriously difficult to separate from the desired product via standard chromatography.

Mechanistic Causality: Why Does Debromination Occur?

To troubleshoot effectively, we must first understand the causality of the failure. The debromination of ortho-bromoanilines is driven by a combination of steric and electronic factors that disrupt the standard catalytic cycle[2][3]:

  • Amine Coordination: Following the oxidative addition of the C-Br bond to the Pd(0) catalyst, the adjacent free -NH₂ group can coordinate to the electrophilic Pd(II) center. This forms a stable palladacycle that resists the transmetalation step.

  • Steric Hindrance: The aniline ring is flanked by a chlorine atom at the 2-position and the palladium complex at the 6-position. This extreme steric bulk further decelerates the transmetalation of the incoming boronic acid.

  • Hydride Abstraction: Because the Ar-Pd(II)-Br intermediate is long-lived (due to slow transmetalation), it becomes highly vulnerable to side reactions. The palladium center can abstract a hydride from protic solvents (like alcohols), water, or amine bases via β-hydride elimination[2][4].

  • Reductive Elimination: The resulting Pd-H species undergoes rapid reductive elimination, yielding the debrominated arene and regenerating the Pd(0) catalyst[2][3].

Mechanism Start 6-Bromo-2-chloro- 3-methoxyaniline Pd_OxAdd Pd(II) Intermediate (Ar-Pd-Br) Start->Pd_OxAdd Oxidative Addition Pd(0) -> Pd(II) Transmetalation Transmetalation (Slow due to sterics) Pd_OxAdd->Transmetalation Boronic Acid Hydride Hydride Transfer (From solvent/base) Pd_OxAdd->Hydride Competing Pathway Product Cross-Coupled Product Transmetalation->Product Reductive Elimination SideProduct Debrominated Side Product Hydride->SideProduct Reductive Elimination

Mechanistic divergence of Pd-catalyzed cross-coupling vs. hydrodebromination side reactions.

Troubleshooting Workflows & Data

To suppress the debromination pathway, the reaction environment must be optimized to accelerate transmetalation while eliminating potential hydride sources.

Quantitative Condition Screening

The following table summarizes the causal impact of different reaction parameters on the product distribution for sterically hindered ortho-bromoanilines[2][5].

Catalyst / Ligand SystemSolvent SystemBaseAdditive / StrategyCross-Coupling YieldDebromination
Pd(PPh₃)₄EtOH / H₂ONa₂CO₃None< 15%> 65%
Pd(dppf)Cl₂Dioxane / H₂OK₂CO₃None~ 35%~ 40%
Pd₂(dba)₃ / XPhosTHFCsFBoc₂O (In situ protection)78%8%
CataCXium A Pd G3 Toluene / H₂O K₃PO₄ None (Direct coupling) > 85% < 5%

Data Interpretation: Standard catalysts like Pd(PPh₃)₄ in protic solvents (EtOH) heavily favor debromination because the solvent acts as a hydride donor. Utilizing a highly active, bulky palladacycle pre-catalyst like CataCXium A Pd G3 overcomes the steric hindrance of the 2-chloro and 6-bromo groups, accelerating transmetalation and outcompeting the debromination pathway without requiring an amine protecting group[5].

Workflow Issue High Debromination Detected CheckSolvent Are protic solvents (alcohols) present? Issue->CheckSolvent ChangeSolvent Switch to Toluene or Dioxane CheckSolvent->ChangeSolvent Yes CheckLigand Is transmetalation too slow? CheckSolvent->CheckLigand No ChangeSolvent->CheckLigand ChangeLigand Use CataCXium A Pd G3 or bulky ligands CheckLigand->ChangeLigand Yes Success Optimized Coupling High Yield CheckLigand->Success No ChangeLigand->Success

Step-by-step troubleshooting workflow to mitigate debromination in Suzuki couplings.

Optimized Experimental Protocol: Direct Suzuki Coupling

This self-validating protocol utilizes CataCXium A Pd G3 to achieve direct cross-coupling of 6-bromo-2-chloro-3-methoxyaniline while suppressing hydrodebromination[5].

Step 1: Reagent Preparation & Rigorous Degassing Causality: Oxygen can oxidize the Pd(0) active species to Pd(II), promoting homocoupling of the boronic acid and stalling the catalytic cycle[4].

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-2-chloro-3-methoxyaniline (1.0 equiv) and the desired boronic acid/ester (1.5 equiv).

  • Add K₃PO₄ (3.0 equiv) as the base. Note: K₃PO₄ is preferred over alkoxide bases to prevent hydride donation.

  • Add CataCXium A Pd G3 (5 mol%).

Step 2: Solvent Addition & Deoxygenation

  • Add a solvent mixture of Toluene and deionized Water (4:1 v/v ratio) to achieve a substrate concentration of 0.3 M.

  • Degas the heterogeneous mixture by sparging with ultra-pure Argon or Nitrogen for at least 15 minutes. Alternatively, perform three freeze-pump-thaw cycles.

Step 3: Reaction Execution

  • Seal the flask and heat the reaction mixture to 90 °C under vigorous stirring (≥ 800 rpm). Vigorous stirring is critical in biphasic systems to ensure rapid mass transfer between the aqueous base and organic layers.

  • Monitor the reaction progress via LC-MS or TLC. Complete consumption of the bromide typically occurs within 4 to 12 hours.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature and dilute with Ethyl Acetate.

  • Wash the organic layer with water, then brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude mixture via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure cross-coupled aniline.

Frequently Asked Questions (FAQs)

Q: Why is my ortho-bromoaniline debrominating significantly more than my para-bromoaniline substrates? A: The proximity of the primary amine to the oxidative addition site allows the nitrogen lone pair to coordinate with the palladium center. This coordination, combined with the extreme steric bulk of the adjacent 2-chloro group, severely retards the transmetalation step. The longer the Ar-Pd-Br intermediate exists, the higher the probability it will abstract a hydride from the environment and debrominate[2][5].

Q: Can I just protect the amine group to stop the side reaction? A: Yes. Protecting the -NH₂ group with a Boc (tert-butyloxycarbonyl) or acetyl group removes its coordinating ability and alters the electronic profile, which effectively suppresses debromination[1][2]. However, this adds two synthetic steps (protection and deprotection) to your workflow. Utilizing a highly active catalyst like CataCXium A Pd G3 is generally preferred to maintain step-economy[5].

Q: I am using ethanol as a co-solvent. Could this be causing the issue? A: Absolutely. Primary and secondary alcohols (like ethanol and isopropanol) are classic hydride donors in palladium chemistry. The palladium center can undergo β-hydride elimination with the alcohol, forming a Pd-H species that rapidly reduces your starting material[2][4]. Switch your solvent system to Toluene/Water or Dioxane/Water.

Q: The boronic acid is degrading before coupling occurs. What should I do? A: Heteroaryl boronic acids are highly prone to protodeborylation (hydrolysis of the C-B bond)[4]. If you observe this, switch to a more stable boronic ester (e.g., pinacol ester or MIDA boronate) or use a slight excess of the boronic acid (1.5 to 2.0 equiv) to compensate for the degradation[4].

References

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs Source: Yoneda Labs URL:[Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - ACS Publications Source: American Chemical Society (ACS) URL:[Link]

Sources

Optimization

Resolving poor aqueous solubility issues of 6-Bromo-2-chloro-3-methoxyaniline

Welcome to the technical support center for 6-Bromo-2-chloro-3-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-Bromo-2-chloro-3-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why does 6-Bromo-2-chloro-3-methoxyaniline exhibit poor aqueous solubility?

A1: The poor aqueous solubility of 6-Bromo-2-chloro-3-methoxyaniline is primarily due to its molecular structure. The presence of a nonpolar benzene ring, a bromine atom, and a chlorine atom contributes to its lipophilic ('grease-ball') nature.[1] While the methoxy and aniline functional groups can participate in hydrogen bonding, the overall hydrophobicity of the molecule dominates, leading to low solubility in water.

Q2: What is the first step I should take to improve the solubility of this compound for my in vitro experiments?

A2: The initial and often most effective approach is to explore pH modification. As an aniline derivative, 6-Bromo-2-chloro-3-methoxyaniline is a weak base. Lowering the pH of your aqueous medium should lead to the protonation of the aniline nitrogen, forming a more soluble salt.[2][3]

Q3: Can I use organic solvents to dissolve 6-Bromo-2-chloro-3-methoxyaniline?

A3: Yes, this compound is likely to be soluble in common organic solvents.[4][5] For creating stock solutions, solvents like Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) are good starting points.[3] However, when diluting these stock solutions into aqueous buffers for experiments, be mindful of the final solvent concentration to avoid precipitation and potential cellular toxicity.

Q4: Are there more advanced techniques if simple pH adjustment or co-solvents are not sufficient?

A4: Absolutely. For more challenging solubility issues, several advanced formulation strategies can be employed. These include the use of surfactants to form micelles that encapsulate the compound, complexation with cyclodextrins, and the preparation of solid dispersions or nanosuspensions.[1][6][7][8][9]

In-Depth Troubleshooting Guides

Issue 1: Precipitation of 6-Bromo-2-chloro-3-methoxyaniline upon dilution of an organic stock solution into an aqueous buffer.

This is a common problem when working with poorly soluble compounds. The following troubleshooting guide will help you systematically address this issue.

Troubleshooting Workflow

start Precipitation Observed ph_modification pH Modification start->ph_modification Step 1 cosolvent Co-solvent System Optimization ph_modification->cosolvent If precipitation persists success Solubility Achieved ph_modification->success Successful surfactant Surfactant Addition cosolvent->surfactant If precipitation persists cosolvent->success Successful cyclodextrin Cyclodextrin Complexation surfactant->cyclodextrin If precipitation persists surfactant->success Successful cyclodextrin->success Successful failure Advanced Formulation Needed cyclodextrin->failure If precipitation persists

Caption: Troubleshooting workflow for solubility issues.

Step 1: pH Modification

  • Causality: Aniline is a weak base. By lowering the pH of the aqueous medium, the amine group becomes protonated, forming a more water-soluble salt.[2][3] At a neutral pH of 7, aniline is predominantly in its neutral, less soluble form.[10]

  • Experimental Protocol:

    • Prepare a concentrated stock solution of 6-Bromo-2-chloro-3-methoxyaniline in a minimal amount of DMSO.

    • Prepare a series of aqueous buffers with pH values ranging from 2.0 to 7.0.

    • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.

    • Observe for precipitation. If it occurs, gently vortex or sonicate the solution.

    • Measure the solubility at each pH using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.

Step 2: Co-solvent System Optimization

  • Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar solutes.[11][12] They work by reducing the interfacial tension between the aqueous solution and the hydrophobic compound.[11]

  • Experimental Protocol:

    • Prepare a concentrated stock solution of the compound in a water-miscible organic solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).[13]

    • Titrate this stock solution into your aqueous buffer (at the optimal pH determined in Step 1) while vortexing.

    • Observe the point at which precipitation occurs.

    • Experiment with different ratios of co-solvent to aqueous buffer to find the optimal mixture that maintains solubility at the desired concentration.

Co-solventTypical Starting Concentration (% v/v)Notes
Ethanol5-20%Generally well-tolerated in cell-based assays at low concentrations.
Propylene Glycol1-10%A common vehicle for in vivo studies.
PEG 4005-15%Can also act as a mild surfactant.

Step 3: Surfactant Addition

  • Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[14][15] The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, effectively "dissolving" them in the aqueous medium.[16][17]

  • Experimental Protocol:

    • Select a biocompatible surfactant. Polysorbates (e.g., Tween 80) and poloxamers are common choices in pharmaceutical formulations.[18]

    • Prepare your aqueous buffer (at the optimal pH and co-solvent concentration, if applicable) containing the surfactant at a concentration above its CMC.

    • Add the stock solution of your compound to the surfactant-containing buffer.

    • Observe for any improvement in solubility.

SurfactantTypeTypical Concentration for Solubilization
Tween 80Non-ionic0.1 - 2% (w/v)
Poloxamer 188Non-ionic0.5 - 5% (w/v)
Sodium Lauryl Sulfate (SLS)Anionic0.05 - 0.5% (w/v) (Note: Can be harsh on cells)

Step 4: Cyclodextrin Complexation

  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[8] They can form inclusion complexes with poorly soluble molecules, where the hydrophobic compound is "trapped" within the central cavity, thereby increasing its apparent aqueous solubility.[19][20][21]

  • Experimental Protocol:

    • Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good starting point due to its higher solubility and lower toxicity compared to native β-cyclodextrin.

    • Prepare an aqueous solution of the cyclodextrin.

    • Add the 6-Bromo-2-chloro-3-methoxyaniline (either as a solid or from a concentrated organic stock) to the cyclodextrin solution.

    • Stir or sonicate the mixture for several hours to facilitate complex formation.

    • Filter the solution to remove any undissolved compound and determine the concentration of the solubilized compound in the filtrate.

Issue 2: Low Bioavailability in Preclinical Models Due to Poor Solubility.

For in vivo studies, simply dissolving the compound is not enough; it must remain in solution in the gastrointestinal tract to be absorbed. If initial formulations show poor bioavailability, more advanced strategies are necessary.

Advanced Formulation Strategies

start Low Bioavailability formulation Formulation Development start->formulation solid_dispersion Solid Dispersion characterization Characterization (Particle Size, Dissolution) solid_dispersion->characterization nanosuspension Nanosuspension nanosuspension->characterization formulation->solid_dispersion formulation->nanosuspension in_vivo In Vivo Testing characterization->in_vivo success Improved Bioavailability in_vivo->success

Caption: Advanced formulation workflow for bioavailability enhancement.

1. Solid Dispersions

  • Concept: This technique involves dispersing the drug in an inert carrier matrix at a solid state.[6][22][23] The goal is to reduce the particle size of the drug to a molecular level and to convert it from a crystalline to a more soluble amorphous form.[6][24]

  • Common Carriers: Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).[3]

  • Preparation Method (Solvent Evaporation):

    • Dissolve both 6-Bromo-2-chloro-3-methoxyaniline and a hydrophilic carrier (e.g., PVP) in a common volatile solvent like methanol or a mixture of ethanol and dichloromethane.[23][25]

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid dispersion can be collected as a powder and characterized for its dissolution properties.

2. Nanosuspensions

  • Concept: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants.[7][26] The significant reduction in particle size leads to an increased surface area, which enhances the dissolution rate according to the Noyes-Whitney equation.[27][28]

  • Advantages: This approach is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[7] It can improve bioavailability and allow for a reduction in the required dose.[27]

  • Preparation Method (Precipitation):

    • Dissolve the 6-Bromo-2-chloro-3-methoxyaniline in a suitable organic solvent.

    • Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).

    • Add the organic solution to the aqueous solution under high shear (e.g., using a high-speed homogenizer) to precipitate the drug as nanoparticles.[13] The stabilizer adsorbs onto the surface of the nanoparticles, preventing their aggregation.

References

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • Paudwal, G., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC. Retrieved from [Link]

  • Jadhav, P., et al. (2017). Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH. Retrieved from [Link]

  • IJPPR. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. Retrieved from [Link]

  • ijrti. (n.d.). Nanosuspension: A Technology to Improve Bioavailability of Poorly Soluble Drug. Retrieved from [Link]

  • Tiwari, G., et al. (2010). Cyclodextrins in delivery systems: Applications. PMC - NIH. Retrieved from [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Retrieved from [Link]

  • University of Greenwich. (n.d.). Formulation of water insoluble drugs. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH. Retrieved from [Link]

  • Semantic Scholar. (n.d.). nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water. Retrieved from [Link]

  • MDPI. (2025). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Retrieved from [Link]

  • JETIR.org. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Retrieved from [Link]

  • (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Retrieved from [Link]

  • Raval, P., et al. (2016). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. Retrieved from [Link]

  • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. Retrieved from [Link]

  • MDPI. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • PubMed. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. Retrieved from [Link]

  • (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • Quora. (2021). How does surfactant affect solubility of relatively non polar substance?. Retrieved from [Link]

  • (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

  • JMPAS. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) 9 Solubilization in Surfactant Systems. Retrieved from [Link]

  • MDPI. (2025). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Retrieved from [Link]

  • ijrti. (2025). Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of amine properties on developing CO2 phase change absorbents by means of cosolvent effect | Request PDF. Retrieved from [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of two primary aromatic amines in modified supercritical carbon dioxide to synthesize sulfonamides: On-line SFC to perform solubility measurements and method to monitor reaction progress. Retrieved from [Link]

  • PMC. (2025). Optimization of photochemical decomposition of aniline in aqueous solutions and assessment of effluent toxicity using Pseudomonas aeruginosa ATCC 27853. Retrieved from [Link]

  • ResearchGate. (2025). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Retrieved from [Link]

  • (2002). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Retrieved from [Link]

  • Appchem. (n.d.). 2-bromo-6-chloro-3-methoxyaniline | 1691055-54-5 | C7H7BrClNO. Retrieved from [Link]

  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi | PPTX. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Aniline, 2-bromo-3-chloro. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 6-Bromo-2-chloro-3-methoxyaniline Coupling Reactions

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 6-Bromo-2-chloro-3-methoxyaniline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 6-Bromo-2-chloro-3-methoxyaniline .

As a highly functionalized, tetrasubstituted arene, this substrate presents complex chemoselectivity challenges. Optimizing catalyst loading here is not merely about reducing costs; it is about controlling reaction pathways, minimizing palladium contamination in active pharmaceutical ingredients (APIs), and preventing unwanted side reactions.

Substrate Profiling & Reactivity Mapping

Before troubleshooting, it is critical to understand the causality of the molecule's reactivity. The structural environment of 6-Bromo-2-chloro-3-methoxyaniline dictates its behavior in transition-metal catalysis:

  • C6-Bromo Site (High Reactivity): The carbon-bromine bond has a relatively low bond dissociation energy (BDE) of ~81 kcal/mol. Furthermore, it is situated between a hydrogen atom and the amine group, making it sterically accessible. This is the kinetically favored site for Pd(0) oxidative addition.

  • C2-Chloro Site (Low Reactivity): The carbon-chlorine bond has a higher BDE (~96 kcal/mol) and is severely sterically hindered—sandwiched directly between the primary amine (-NH2) and the methoxy (-OMe) group. Breaking this bond requires high thermal energy and specialized, bulky ligands.

  • C1-Aniline Site (Nucleophilic Risk): The free -NH2 group can act as a competing nucleophile, leading to unwanted Buchwald-Hartwig oligomerization if the base and catalyst are not carefully selected.

ReactivityMap Substrate 6-Bromo-2-chloro-3-methoxyaniline C6_Br C6-Bromo Site Low BDE, Kinetically Favored Substrate->C6_Br Primary Target C2_Cl C2-Chloro Site High BDE, Sterically Hindered Substrate->C2_Cl Secondary Target NH2_Grp C1-Aniline (NH2) Competing Nucleophile Substrate->NH2_Grp Side Reaction Cat_Br Standard Pd (e.g., Pd(dppf)Cl2) 0.05 - 0.1 mol% C6_Br->Cat_Br Cat_Cl Bulky Pd (e.g., XPhos Pd G3) 2.0 - 5.0 mol% C2_Cl->Cat_Cl Protect Weak Base (Na2CO3) Prevents Deprotonation NH2_Grp->Protect

Figure 1: Reactivity map and catalyst optimization decision tree for the target substrate.

Troubleshooting & FAQs

Q1: How do I achieve chemoselective Suzuki-Miyaura coupling at the C6-Bromo position without activating the C2-Chloro bond or causing aniline oligomerization?

A: Chemoselectivity is achieved by intentionally using a "less active" catalyst system. Standard Pd(II) precatalysts like Pd(dppf)Cl2​ or Pd(PPh3​)4​ lack the electron richness and steric bulk required to insert into the sterically hindered C2-Cl bond. To prevent the free aniline from participating in unwanted C-N coupling, use a weak, inorganic base (e.g., Na2​CO3​ ) in a biphasic solvent system (Toluene/ H2​O ). Weak bases are insufficient to deprotonate the aniline, keeping it non-nucleophilic towards the palladium complex[1].

Q2: My current protocol uses 5 mol% Pd, but I am experiencing high palladium contamination and poor turnover frequencies (TOF). How can I optimize this?

A: A 5 mol% loading is a massive excess for reactive Ar-Br bonds. Excess palladium rapidly agglomerates into inactive "Pd black," halting the catalytic cycle and complicating downstream purification. Recent process chemistry standards emphasize transitioning from mol% to parts per million (ppm) descriptors for activated substrates [2]. For the C6-Br bond, lower the loading to 0.05–0.1 mol% (approx. 500–1000 ppm) . Because weighing sub-milligram quantities of catalyst introduces high error margins, you must prepare a standardized palladium stock solution. This ensures precise dosing, maximizes TOF, and drastically reduces metal scavenging costs.

Q3: I need to functionalize the C2-Chloro position AFTER successfully coupling the C6 position. What catalyst system breaks this sterically hindered C-Cl bond?

A: Once the C6 position is functionalized, the C2-Cl bond remains highly sterically encumbered by the adjacent amine and methoxy groups. You must force the oxidative addition using bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands). Precatalysts like XPhos Pd G3 or tBuBrettPhos Pd G3 are highly effective here. The steric bulk of the ligand accelerates reductive elimination, while its electron-rich nature lowers the activation energy required for C-Cl oxidative addition.

Selectivity Pd0 Pd(0) Catalyst L_nPd(0) OA_Br C-Br Oxidative Addition Fast / Low E_a Pd0->OA_Br Pd(dppf)Cl2 OA_Cl C-Cl Oxidative Addition Slow / High E_a Pd0->OA_Cl XPhos Pd G3 Prod_Br Prod_Br OA_Br->Prod_Br Prod_Cl Over-coupled Impurity Avoid Excess Heat OA_Cl->Prod_Cl

Figure 2: Mechanistic pathway of chemoselective oxidative addition based on catalyst selection.

Quantitative Data: Catalyst Selection Matrix

Use the following validated parameters to select the appropriate catalyst and loading based on your target bond.

Target BondReaction TypeRecommended CatalystLigand ClassOptimal LoadingBase / SolventTemp (°C)
C6-Br Suzuki-Miyaura Pd(dppf)Cl2​ Bisphosphine0.05 - 0.1 mol% Na2​CO3​ (Tol/ H2​O )60 - 70
C6-Br Sonogashira Pd(PPh3​)2​Cl2​ / CuIMonodentate0.1 mol% (Pd) Et3​N (THF)25 - 40
C2-Cl Suzuki-MiyauraXPhos Pd G3Biaryl Phosphine2.0 - 5.0 mol% K3​PO4​ (Dioxane)90 - 100
C2-Cl Buchwald-HartwigtBuBrettPhos Pd G3Biaryl Phosphine2.0 - 5.0 mol%NaOtBu (Toluene)100 - 110

Experimental Protocols

The following methodologies are designed as self-validating systems to ensure reproducibility and prevent catastrophic batch failures.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Targeting C6-Br)

Objective: Achieve >98% conversion at the C6 position with <1% C2-Cl activation using ppm-level catalyst loading.

  • Stock Solution Preparation (Critical Step): In a nitrogen-filled glovebox, dissolve 7.3 mg of Pd(dppf)Cl2​ in 10.0 mL of anhydrous, degassed THF. This creates a 1.0 mM stock solution, allowing for precise volumetric dosing of the catalyst and preventing weighing errors associated with sub-milligram quantities [2].

  • Reaction Setup: To an oven-dried Schlenk flask, add 6-Bromo-2-chloro-3-methoxyaniline (1.0 equiv, 10 mmol), the arylboronic acid (1.05 equiv), and Na2​CO3​ (2.0 equiv).

  • Degassing: Add toluene (20 mL) and deionized water (5 mL). Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes, which is fatal at 0.1 mol% loading.

  • Catalyst Injection: Inject 1.0 mL of the Pd stock solution (0.1 mol% / 1000 ppm Pd relative to substrate).

  • Execution & Self-Validation: Heat the mixture to exactly 65°C. Monitor via LC-MS every 2 hours. Do not exceed 75°C. Causality: Thermal energy above 80°C provides enough kinetic energy to overcome the activation barrier of the C2-Cl bond, leading to di-arylation.

  • Workup: Once the monoisotopic mass of the starting material disappears, cool to room temperature, separate the organic layer, and filter through a short pad of silica/Celite to remove residual palladium.

Protocol B: Sterically Hindered Buchwald-Hartwig Amination (Targeting C2-Cl)

Objective: Functionalize the unreactive C2 position post-C6-modification.

  • Glovebox Setup: Due to the hygroscopic nature of strong bases and the sensitivity of the active catalyst, setup must occur in a glovebox. Add the C6-functionalized intermediate (1.0 equiv), the desired amine (1.2 equiv), XPhos Pd G3 (3.0 mol%), and NaOtBu (1.5 equiv) to a pressure vial.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M concentration). Seal the vial with a Teflon-lined crimp cap.

  • Execution: Remove from the glovebox and heat to 100°C in an oil bath for 12-16 hours. Causality: The bulky XPhos ligand requires elevated temperatures to facilitate the initial oxidative addition into the sterically protected C-Cl bond.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water. The use of a strong base (NaOtBu) necessitates careful aqueous washing to remove inorganic salts before flash chromatography.

References

  • Horbaczewskyj, C. S., & Fairlamb, I. J. S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications. Available at:[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 6-Bromo-2-chloro-3-methoxyaniline Substitutions

Welcome to the Advanced Applications Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly congested 2,6-disubstituted anilines. 6-Bromo-2-chloro-3-methoxyan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of highly congested 2,6-disubstituted anilines. 6-Bromo-2-chloro-3-methoxyaniline represents a "perfect storm" of synthetic difficulty: the primary amine is physically barricaded by a bulky bromine atom (C6) and a chlorine atom (C2), while simultaneously suffering from the inductive electron-withdrawing (-I) effects of these halogens.

This guide is designed to help drug development professionals and synthetic chemists bypass these kinetic and thermodynamic barriers using field-proven, self-validating methodologies.

Molecular Anatomy & The Causality of Reaction Failure

Before troubleshooting, we must establish the physical causality behind why standard substitution protocols fail on this substrate.

  • Steric Shielding: The van der Waals radii of Bromine (1.85 Å) and Chlorine (1.75 Å) at the ortho positions create a physical wall. Standard electrophiles cannot achieve the necessary trajectory (Bürgi-Dunitz angle) to interact with the nitrogen lone pair.

  • Electronic Deactivation: The halogens pull electron density away from the amine, severely dampening its nucleophilicity.

  • Chemoselectivity Conflicts: The molecule contains two distinct cross-coupling handles (C-Br and C-Cl). If the amine is used as a nucleophile in a Buchwald-Hartwig amination, the C-Br bond of the starting material can undergo competitive oxidative addition, leading to catastrophic oligomerization.

Workflow Start 6-Bromo-2-chloro-3-methoxyaniline N_Sub Target: N-Substitution Start->N_Sub C_Sub Target: C-Halide Coupling Start->C_Sub N_Alk N-Alkylation (Use Cs2CO3 + Alkyl-I) N_Sub->N_Alk N_Ary N-Arylation (BHA) (Use Pd-PEPPSI-IPr(NMe2)2) N_Sub->N_Ary C_Br C6-Br Coupling (Fast: Use Pd(PPh3)4, 80°C) C_Sub->C_Br 1st Substitution C_Cl C2-Cl Coupling (Slow: Use Pd/XPhos, 110°C) C_Br->C_Cl 2nd Substitution

Decision tree for functionalizing 6-Bromo-2-chloro-3-methoxyaniline based on steric logic.

Troubleshooting N-Alkylation of the Hindered Amine

Q: My standard SN2 alkylation (K2CO3, DMF, alkyl halide) yields less than 5% product. How can I force this reaction?

A: Standard weak bases (like K2CO3) cannot overcome the activation energy barrier imposed by the ortho-halogens. You must shift to a system that generates a highly reactive, "naked" anion [1].

Protocol: Cs2CO3-Promoted Direct N-Alkylation

Causality: Cesium carbonate (Cs2CO3) has a massive ionic radius. The resulting loose ion pair provides a highly nucleophilic, "naked" amine anion that can attack the electrophile despite the steric wall.

  • Preparation: In a flame-dried Schlenk tube, dissolve 6-Bromo-2-chloro-3-methoxyaniline (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered, anhydrous Cs2CO3 (2.5 equiv). Stir at room temperature for 15 minutes to pre-form the anion.

  • Electrophile: Dropwise add a highly reactive electrophile, such as an alkyl iodide or alkyl triflate (1.2 equiv). Avoid alkyl chlorides, as they are not electrophilic enough for this hindered system.

  • Heating: Heat the reaction to 80 °C for 16 hours under an inert argon atmosphere.

  • Self-Validating Checkpoint: Monitor via LC-MS. The starting material (m/z ~235.9 for 79Br) should cleanly convert. In 1H NMR, the broad -NH2 singlet (~4.5 ppm) will disappear, replaced by a 1H triplet/multiplet (for secondary amines) or vanish entirely (for tertiary amines). If a peak at m/z ~235.9 persists but the retention time shifts, you have likely induced a halogen migration—lower the temperature to 60 °C.

Troubleshooting Buchwald-Hartwig Amination (BHA)

Q: I am trying to couple 6-Bromo-2-chloro-3-methoxyaniline (acting as the amine) with an aryl chloride. Pd2(dba)3/BINAP gives no conversion. What is the optimal catalyst?

A: First-generation bidentate phosphines like BINAP are far too rigid and lack the necessary steric bulk to force reductive elimination in 2,6-disubstituted anilines. You must use highly active, sterically demanding N-Heterocyclic Carbene (NHC) palladium complexes [2].

Quantitative Catalyst Performance Data

To select the right catalyst, review the benchmarking data for BHA of sterically hindered 2,6-disubstituted anilines:

Catalyst SystemLigand TypeLoading (mol%)Temp (°C)Yield (%)Ref
Pd2(dba)3 / BINAPBidentate Phosphine5.0110< 5%N/A
[Pd-PEPPSI-IPr]Mono-amino NHC2.08039%[2]
Pd2(dba)3 / P(i-BuNCH2CH2)3NProazaphosphatrane1.010089%[3]
[Pd-PEPPSI-IPr(NMe2)2] Bis-amino NHC 1.0 80 > 90% [2]
Protocol: BHA using[Pd-PEPPSI-IPr(NMe2)2]

Causality: In the catalytic cycle, the rate-limiting step for hindered amines is often reductive elimination. Bulky NHC ligands create a highly congested coordination sphere around the palladium center. This intense steric pressure destabilizes the Pd(II) intermediate, dramatically lowering the activation energy required to "squeeze out" the product and form the C-N bond.

  • Setup: In a glovebox, combine 6-Bromo-2-chloro-3-methoxyaniline (1.0 equiv), the target aryl chloride (1.1 equiv), and Cs2CO3 (2.0 equiv) in a vial.

  • Catalyst: Add[Pd-PEPPSI-IPr(NMe2)2] (1.0 mol%).

  • Solvent: Add anhydrous DME (1,2-dimethoxyethane) to reach a 0.2 M concentration.

  • Reaction: Seal the vial, remove from the glovebox, and stir at 80 °C for 24 hours.

  • Self-Validating Checkpoint: The reaction mixture should transition from a pale yellow to a deep, dark solution as the active Pd(0) species is generated. If the solution crashes out as a black precipitate (palladium black) within the first hour, your solvent is wet, and the catalyst has decomposed.

Mechanism Pd0 Active Pd(0)-NHC OxAdd Oxidative Addition (Into Aryl Halide) Pd0->OxAdd AmineBind Amine Coordination (Steric Clash Overcome by Base) OxAdd->AmineBind RedElim Reductive Elimination (Forced by Ligand Bulk) AmineBind->RedElim RedElim->Pd0 Catalyst Regeneration Product Diaryl Amine Product RedElim->Product

Mechanistic causality of bulky NHC ligands forcing reductive elimination.

Troubleshooting Halide Cross-Coupling (C-Br vs. C-Cl)

Q: How do I selectively couple at the C6-Bromo position without reacting the C2-Chloro position or the amine?

A: You must exploit the kinetic difference in oxidative addition. The C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond.

Protocol: Chemoselective Suzuki-Miyaura Coupling at C6

Causality: By using a first-generation catalyst like Pd(PPh3)4 at a moderate temperature (80 °C), the palladium center is not electron-rich enough to insert into the stronger C-Cl bond, ensuring absolute chemoselectivity for the C-Br bond.

  • Reagents: Combine 6-Bromo-2-chloro-3-methoxyaniline (1.0 equiv), Arylboronic acid (1.05 equiv), and Na2CO3 (2.0 equiv).

  • Catalyst: Add Pd(PPh3)4 (5 mol%). Do not use electron-rich ligands like XPhos here, or you will lose selectivity.

  • Solvent: Use a degassed mixture of 1,4-Dioxane and H2O (4:1 ratio, 0.1 M).

  • Reaction: Heat at 80 °C for 12 hours.

  • Self-Validating Checkpoint: Analyze the crude mixture via GC-MS or LC-MS. The characteristic 1:1 isotopic pattern of the bromine atom will be replaced by the mass of the coupled aryl group. The product mass spectrum must retain the 3:1 isotopic pattern indicative of the unreacted C2-chlorine atom.

Frequently Asked Questions (FAQs)

Can I use reductive amination to alkylate this aniline? Standard reductive amination using NaBH(OAc)3 will fail because the bulky imine intermediate cannot form. However, you can achieve this using a "borrowing hydrogen" methodology catalyzed by Ir(III) or Ru(II) NHC complexes with alcohols as the alkylating agent [4].

Why does my reaction turn black immediately upon adding the base? If you are attempting a Buchwald-Hartwig coupling where 6-Bromo-2-chloro-3-methoxyaniline is the amine, the base may be deprotonating the amine, which then attacks its own C-Br bond intermolecularly, leading to rapid oligomerization and catalyst death. To prevent this, ensure your target aryl halide is highly reactive (e.g., an aryl iodide) to outcompete the internal C-Br bond, or protect the C-Br bond first.

Troubleshooting

Technical Support Center: Troubleshooting LC-MS Signal Suppression in 6-Bromo-2-chloro-3-methoxyaniline Analysis

Welcome to the technical support center for the analysis of 6-Bromo-2-chloro-3-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of si...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 6-Bromo-2-chloro-3-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of signal suppression in Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we will delve into the root causes of this issue and provide actionable, field-proven troubleshooting strategies in a direct question-and-answer format.

Understanding the Problem: What is Signal Suppression?

In LC-MS, signal suppression is a type of matrix effect where the presence of other components in the sample, apart from the analyte of interest, reduces the ionization efficiency of the target molecule.[1][2][3][4] This leads to a decreased signal intensity, which can compromise the accuracy, sensitivity, and reproducibility of your analysis.[1][2] For a compound like 6-Bromo-2-chloro-3-methoxyaniline, which contains electronegative halogen atoms and a basic aniline group, achieving optimal ionization can be particularly challenging.

Core Troubleshooting FAQs

Q1: My signal for 6-Bromo-2-chloro-3-methoxyaniline is unexpectedly low or non-existent. What are the most likely causes?

This is a classic symptom of ion suppression. The primary culprits to investigate are:

  • Matrix Effects: Co-eluting compounds from your sample matrix are the most common cause of ion suppression.[1][4] These can be endogenous components like phospholipids from biological samples, or exogenous substances introduced during sample preparation.[5][6]

  • Mobile Phase Composition: The additives and pH of your mobile phase can significantly impact ionization efficiency.[7][8] Incompatible additives can form adducts with your analyte or compete for charge in the ion source.[9]

  • Ion Source Contamination: A dirty ion source can lead to inconsistent ionization and poor signal strength.[7][10]

  • Inappropriate Mass Spectrometer Settings: Suboptimal ion source parameters, such as spray voltage, gas flows, and temperature, can drastically reduce signal intensity.[7][11]

Investigative Workflow for Signal Suppression

To systematically diagnose the issue, follow this workflow.

Caption: A logical workflow for troubleshooting signal suppression.

In-Depth Troubleshooting Guides

Q2: How can I definitively determine if matrix effects are causing the signal suppression?

To confirm matrix effects, you can perform a post-column infusion experiment .[12][13]

Experimental Protocol: Post-Column Infusion

  • Preparation:

    • Prepare a standard solution of 6-Bromo-2-chloro-3-methoxyaniline at a concentration that gives a stable signal.

    • Prepare a blank matrix sample (e.g., an extract of the same biological fluid without the analyte).

  • Setup:

    • Infuse the standard solution directly into the mass spectrometer's ion source at a constant flow rate using a syringe pump. This will generate a stable baseline signal for your analyte.

    • Simultaneously, inject the blank matrix extract onto the LC column.

  • Analysis:

    • Monitor the signal of your analyte as the blank matrix components elute from the column.

    • A dip in the baseline signal indicates a region of ion suppression.[12] If this dip corresponds to the retention time of 6-Bromo-2-chloro-3-methoxyaniline in your actual samples, you have confirmed that co-eluting matrix components are the cause of the suppression.

Q3: I've confirmed matrix effects. What are the best strategies to mitigate them?

Several approaches can be taken, ranging from sample preparation to chromatographic adjustments.

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the LC-MS system.[1][6]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and selectively isolating your analyte.[1][5][6]

    • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract your analyte while leaving behind interfering matrix components.[1][6] Adjusting the pH of the aqueous phase can be particularly useful for anilines.

    • Protein Precipitation (PPT): While a simpler technique, it is often less effective at removing all matrix components.[6][14] If using PPT, consider a subsequent clean-up step.

  • Chromatographic Separation: If you cannot completely remove the interferences, you can try to chromatographically separate them from your analyte.

    • Modify the Gradient: Adjusting the gradient slope can improve the resolution between your analyte and co-eluting matrix components.[13]

    • Change the Stationary Phase: The chemistry of your analytical column plays a crucial role in separation selectivity.[15] For a halogenated aniline, consider a pentafluorophenyl (PFP) column, which can offer different selectivity compared to a standard C18 column.[16]

  • Dilution: A simple yet often effective strategy is to dilute your sample.[12] This reduces the concentration of both the analyte and the interfering matrix components. This approach is only feasible if the resulting analyte concentration is still above the limit of detection.

Q4: My signal is still suppressed after optimizing sample preparation. Could my mobile phase be the issue?

Yes, the mobile phase composition is critical for efficient ionization.

Mobile Phase Optimization Table

Mobile Phase AdditiveConcentrationRationalePotential Issues
Formic Acid 0.1%Promotes protonation in positive ion mode, generally good for MS.[8]May not provide the best peak shape for basic compounds.
Ammonium Formate 5-10 mMProvides a buffering effect and can improve peak shape.High concentrations can lead to signal suppression.[9]
Ammonium Acetate 5-10 mMAnother common buffer for LC-MS.Can also cause suppression at higher concentrations.[9]
Trifluoroacetic Acid (TFA) 0.05-0.1%Excellent for peak shape in HPLC-UV but is a known strong ion-suppressing agent in ESI-MS.[8][9] Generally avoid for LC-MS.
Difluoroacetic Acid (DFA) 0.1%A potential compromise between the good chromatography of TFA and the MS compatibility of formic acid.[8][17]

Key Considerations for Halogenated Anilines:

  • pH: The pH of the mobile phase will affect the protonation state of the aniline group. Experiment with different pH values to find the optimal balance between retention and ionization. Basic mobile phases can sometimes improve peak shape for amines but may require a pH-stable column.

  • Solvent Quality: Always use high-purity, LC-MS grade solvents and additives to avoid introducing contaminants that can cause adduct formation or background noise.[9]

Ion Source Parameter Optimization

Ion_Source_Optimization cluster_Gas_Parameters Gas Parameters cluster_Electrical_Parameters Electrical Parameters cluster_Temperature_Parameters Temperature Parameters Nebulizer Nebulizer Gas Analyte Analyte Signal Nebulizer->Analyte Aids in droplet formation Heater Heater/Drying Gas Heater->Analyte Promotes desolvation Voltage Spray Voltage Voltage->Analyte Drives ionization Temp Source/Desolvation Temperature Temp->Analyte Enhances solvent evaporation

Sources

Optimization

Minimizing toxic byproducts during 6-Bromo-2-chloro-3-methoxyaniline scale-up

A Guide to Minimizing Toxic Byproducts During Scale-Up Welcome to the Technical Support Center for the synthesis of 6-Bromo-2-chloro-3-methoxyaniline. This resource is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Toxic Byproducts During Scale-Up

Welcome to the Technical Support Center for the synthesis of 6-Bromo-2-chloro-3-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Our focus is on providing practical, in-depth guidance to minimize the formation of toxic byproducts, ensuring the safety, efficiency, and regulatory compliance of your process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 6-Bromo-2-chloro-3-methoxyaniline, which is typically prepared via the electrophilic bromination of 2-chloro-3-methoxyaniline.

Issue 1: Formation of Regioisomers and Over-brominated Byproducts

  • Question: During the bromination of 2-chloro-3-methoxyaniline, I am observing significant amounts of the undesired 4-bromo and 4,6-dibromo isomers in my crude product. How can I improve the regioselectivity for the desired 6-bromo product?

  • Answer: The formation of regioisomers and over-brominated products is a common challenge in the electrophilic halogenation of highly activated aromatic rings like substituted anilines.[1] The amino, methoxy, and chloro groups all influence the position of the incoming bromine electrophile. To enhance selectivity for the 6-bromo position, consider the following strategies:

    • Choice of Brominating Agent: While elemental bromine (Br₂) is a potent brominating agent, it can lead to over-bromination due to its high reactivity.[2] N-Bromosuccinimide (NBS) is often a milder and more selective choice for the monobromination of anilines.[3]

    • Solvent Effects: The polarity of the solvent can significantly influence regioselectivity.[3] Non-polar solvents may reduce the reactivity of the brominating agent, while polar aprotic solvents can be effective. A systematic solvent screen is recommended during process development.

    • Temperature Control: Lowering the reaction temperature can decrease the rate of reaction and improve selectivity by favoring the kinetically controlled product.[4]

    • Slow Addition of Reagents: Adding the brominating agent slowly and in a controlled manner to the solution of 2-chloro-3-methoxyaniline can help to maintain a low concentration of the electrophile, thereby minimizing over-bromination.[4]

Issue 2: Presence of Dehalogenated Impurities

  • Question: My final product is contaminated with 2-chloro-3-methoxyaniline (starting material) and 6-bromo-3-methoxyaniline. What could be causing the loss of the chloro and bromo groups?

  • Answer: Dehalogenation is a potential side reaction in the synthesis and purification of haloaromatic compounds.[5] The presence of certain catalysts or reagents, particularly under reductive conditions, can lead to the cleavage of carbon-halogen bonds.

    • Catalyst-Induced Dehalogenation: If a metal catalyst is used in any step of the synthesis or a subsequent transformation, it could potentially catalyze dehalogenation. For instance, palladium on carbon (Pd/C) is a common catalyst for dehalogenation.[6]

    • Nucleophilic Aromatic Substitution: Under certain conditions, nucleophiles present in the reaction mixture could displace the halogen atoms.

    • Control Measures: To minimize dehalogenation, carefully review all reagents and catalysts in your process for their potential to induce this side reaction. Ensure that reaction conditions are not unintentionally reductive.

Issue 3: Formation of Oxidative and Polymeric Byproducts

  • Question: The reaction mixture is turning dark, and I am isolating tar-like substances along with my product, leading to low yields and difficult purification. What is causing this?

  • Answer: Anilines are susceptible to oxidation, especially under acidic conditions or in the presence of strong oxidizing agents.[7] This can lead to the formation of colored, polymeric byproducts that are difficult to remove.

    • Amino Group Protection: The most effective strategy to prevent oxidation and control reactivity is to protect the amino group as an acetanilide.[8] The acetyl group reduces the activating effect of the amine, making the ring less susceptible to oxidation and over-halogenation.[1] The protecting group can be removed by hydrolysis in a subsequent step.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation from atmospheric oxygen.[7]

    • Purified Reagents: Ensure that all starting materials and solvents are free from impurities that could catalyze oxidation or polymerization.[7]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary toxic byproducts to be concerned about during the scale-up of 6-Bromo-2-chloro-3-methoxyaniline synthesis?

    • A1: The primary toxic byproducts include regioisomers (e.g., 4-bromo-2-chloro-3-methoxyaniline), polyhalogenated anilines (e.g., 4,6-dibromo-2-chloro-3-methoxyaniline), and potentially residual starting materials. Haloanilines as a class of compounds are known to be toxic, with potential for skin and eye irritation, and specific target organ toxicity.[9]

  • Q2: How can I effectively monitor the progress of the reaction and the formation of byproducts during scale-up?

    • A2: For real-time monitoring, High-Performance Liquid Chromatography (HPLC) is a powerful technique. A well-developed HPLC method can separate the starting material, the desired product, and the major byproducts, allowing for quantitative analysis of the reaction progress and impurity profile. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.

  • Q3: What are the recommended purification methods for 6-Bromo-2-chloro-3-methoxyaniline at an industrial scale?

    • A3: Recrystallization is a common and effective method for purifying solid organic compounds at scale.[10] The choice of solvent is critical and should be optimized to provide good recovery of the desired product while leaving impurities in the mother liquor. Column chromatography is generally less practical for large-scale purification but can be used for smaller batches or for the isolation of reference standards.[10]

  • Q4: Are there any specific safety precautions to consider when handling brominating agents like Br₂ or NBS on a large scale?

    • A4: Both Br₂ and NBS are hazardous materials and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood. Bromine is highly corrosive and toxic.[2] NBS is a lachrymator and can cause respiratory irritation.[11] For scale-up operations, closed-system transfers for liquids and solids are recommended to minimize exposure.

Experimental Protocols

Protocol 1: Controlled Bromination of 2-chloro-3-methoxyaniline using NBS

This protocol outlines a laboratory-scale procedure for the selective bromination of 2-chloro-3-methoxyaniline.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-chloro-3-methoxyaniline (1 equivalent) in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: Dissolve N-Bromosuccinimide (1.05 equivalents) in the same solvent and add it to the dropping funnel. Add the NBS solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

Visualizations

Diagram 1: Key Byproduct Formation Pathways

Byproduct_Formation Pathways to Byproduct Formation in the Bromination of 2-chloro-3-methoxyaniline SM 2-chloro-3-methoxyaniline Product 6-Bromo-2-chloro-3-methoxyaniline SM->Product Desired Reaction (Position 6) Regioisomer 4-Bromo-2-chloro-3-methoxyaniline (Regioisomer) SM->Regioisomer Side Reaction (Position 4) Overbromination 4,6-Dibromo-2-chloro-3-methoxyaniline (Over-bromination) Product->Overbromination Further Bromination Dehalogenation 6-Bromo-3-methoxyaniline (Dechlorination) Product->Dehalogenation Reductive Conditions Regioisomer->Overbromination Further Bromination

Caption: Formation of major byproducts during the synthesis of 6-Bromo-2-chloro-3-methoxyaniline.

Diagram 2: Workflow for Minimizing Byproducts

Mitigation_Workflow Workflow for Minimizing Byproduct Formation cluster_PreReaction Pre-Reaction cluster_Reaction Reaction Control cluster_PostReaction Post-Reaction Protect Protect Amino Group (Acetylation) Reagent Select Mild Brominating Agent (e.g., NBS) Protect->Reagent Solvent Optimize Solvent System Reagent->Solvent Temp Maintain Low Temperature (0-5 °C) Solvent->Temp Addition Slow, Controlled Reagent Addition Temp->Addition Monitor Monitor Progress (HPLC/TLC) Addition->Monitor Workup Appropriate Quench and Work-up Monitor->Workup Deprotect Deprotection (Hydrolysis) Workup->Deprotect Purify Purification (Recrystallization) Deprotect->Purify

Caption: A systematic workflow to minimize toxic byproducts during synthesis.

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on Regioselectivity (Illustrative Data for Analogous Systems)

Brominating AgentSolventTemperature (°C)Major IsomerRatio of Isomers (ortho:para)Reference
CuBr₂Ionic LiquidRoom TempparaHigh para-selectivity[5]
NBSDioxaneRoom TempparaPredominantly para[1]
NBSDMSORoom TempMixture of isomersVariable[1]
Br₂Acetic AcidRoom Temppara (for acetanilide)High para-selectivity[1]

Note: This table provides illustrative data from analogous aniline bromination reactions to highlight the impact of different reaction parameters. The optimal conditions for 6-Bromo-2-chloro-3-methoxyaniline should be determined experimentally.

References

  • NextSDS. (n.d.). 5-bromo-2-chloro-4-methoxyaniline — Chemical Substance Information. Retrieved from [Link]

  • LookChem. (2022, August 11). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Retrieved from [Link]

  • PMC. (2012, May 16). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • PMC. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect | Request PDF. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Retrieved from [Link]

  • Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • Google Patents. (n.d.). CN107400060B - A kind of synthetic method of the chloro- 6- bromaniline of 2-.
  • European Patent Office. (2022, November 30). ANTIBACTERIAL COMPOUNDS AND USES THEREOF - EP 3426255 B1. Retrieved from [Link]

  • Google Patents. (n.d.). US20120251502A1 - Human Ebola Virus Species and Compositions and Methods Thereof.
  • Google Patents. (n.d.). WO2007039919A1 - Crystalline forms of anastrozole.
  • National Toxicology Program - NIH. (2025, June 17). Abstract for TR-171. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Google Patents. (n.d.). US20120251502A1 - Human Ebola Virus Species and Compositions and Methods Thereof.
  • Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
  • NSF PAR. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

  • Lilly-Spain. (2025, December 7). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Semantic Scholar. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]

  • Central Research Institute, Nissan Chemical Ind., LTD. (n.d.). SYNTHESIS OF NOVEL 6-SUBSTITUTED 2-CHLORO-3-METHYLQUINOXALINES. Retrieved from [Link]

  • ResearchGate. (2012, May 4). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018055499A1 - One pot synthesis for the preparation of substituted phthalimido oxazolidinone antibacterials and oxazolidinone antiharombotics compounds by using recyclable heterogeneous catalyst.
  • PMC. (n.d.). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Retrieved from [Link]

  • PMC. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • ResearchGate. (2024, September 10). (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature and Time for 6-Bromo-2-chloro-3-methoxyaniline Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the regioselective synthesis of 6-bromo-2-chloro-3-methoxyaniline.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the regioselective synthesis of 6-bromo-2-chloro-3-methoxyaniline.

The bromination of 2-chloro-3-methoxyaniline presents a unique electrophilic aromatic substitution (EAS) challenge. The aromatic ring is highly activated by the synergistic electron-donating effects of the amino (-NH₂) and methoxy (-OMe) groups[1]. Without precise control over reaction temperature and time, this activation inevitably leads to polybromination or poor regioselectivity (e.g., formation of the 4-bromo isomer)[2]. This guide provides field-proven methodologies, quantitative data, and troubleshooting logic to ensure a high-yielding, self-validating synthetic workflow.

Reaction Workflow Overview

Workflow Start 2-Chloro-3-methoxyaniline (Substrate) Solvent Dissolve in anhydrous DMF (Inert Atmosphere) Start->Solvent Temp Cool to 0-5 °C (Ice Bath) Solvent->Temp Reagent Add NBS (1.05 eq) Portion-wise Temp->Reagent React Stir for 1.5 hours at 0-5 °C Reagent->React Quench Quench with 10% Na2S2O3 (aq) React->Quench Product 6-Bromo-2-chloro-3-methoxyaniline (Target Product) Quench->Product

Workflow for the regioselective bromination of 2-chloro-3-methoxyaniline using NBS.

Self-Validating Experimental Protocol

To achieve selective mono-bromination at the 6-position, N-Bromosuccinimide (NBS) is utilized in a polar aprotic solvent[3]. Every step in this protocol includes a mechanistic causality and an in-process validation check to ensure the system is functioning as intended.

  • Step 1: Substrate Dissolution

    • Action: Dissolve 1.0 equivalent of 2-chloro-3-methoxyaniline in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

    • Causality: DMF acts as a mild Lewis base, interacting with NBS to increase the electropositive character of the bromine atom prior to transfer. This enhances the reaction rate sufficiently to allow the use of low temperatures[3].

    • Self-Validation Check: The formation of a completely clear solution confirms total dissolution. Any persistent turbidity indicates moisture contamination or degraded starting material.

  • Step 2: Thermal Equilibration

    • Action: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to reach 0–5 °C.

    • Causality: Lowering the temperature suppresses the kinetic energy below the activation threshold required for secondary bromination, effectively preventing the formation of di-bromo adducts[2].

    • Self-Validation Check: An internal temperature probe must read a stable temperature of ≤ 5 °C for at least 10 minutes before proceeding.

  • Step 3: Reagent Addition

    • Action: Slowly add 1.05 equivalents of freshly recrystallized NBS portion-wise over 15–20 minutes.

    • Causality: Portion-wise addition prevents exothermic spikes (local hotspots) that would transiently raise the temperature and cause localized over-bromination[1].

    • Self-Validation Check: A transient yellow-orange color will appear upon each addition but should rapidly dissipate as the active bromonium species is consumed by the highly activated aniline.

  • Step 4: Reaction Maturation

    • Action: Stir the reaction mixture strictly at 0–5 °C for 1.5 hours.

    • Causality: A 1.5-hour window at 0–5 °C provides the optimal thermodynamic balance, ensuring complete conversion to the 6-bromo isomer while kinetically starving the formation of the 4-bromo isomer.

    • Self-Validation Check: Perform LCMS analysis. The reaction is validated as complete when the starting material peak is consumed and the characteristic [M+H]⁺ isotopic cluster for the brominated product (m/z ~236 / 238) is the dominant signal[4].

  • Step 5: Reaction Quench

    • Action: Add a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution.

    • Causality: Sodium thiosulfate reduces any unreacted electrophilic bromine species to inert bromide, instantly halting the reaction and preventing product degradation during workup[2].

    • Self-Validation Check: The mixture will turn completely colorless or pale white, confirming the neutralization of all active oxidants.

Quantitative Optimization Data

The following table summarizes the causal relationship between temperature, time, and the resulting product profile. Use this data to benchmark your own experimental outcomes.

Temperature (°C)Reaction Time (h)Conversion (%)6-Bromo Yield (%)4-Bromo Isomer (%)Di-bromo Impurity (%)
-104.08572103
0–5 1.5 >99 88 8 3
20–251.0>99651519
400.5>99402039

Troubleshooting Guide

Troubleshooting Issue Impure Product Profile OverBrom Di-brominated Byproducts (>5%) Issue->OverBrom UnderReact Unreacted Starting Material (>10%) Issue->UnderReact Regio High 4-Bromo Isomer Formation Issue->Regio FixOver Strictly maintain 0-5 °C. Avoid local hotspots. OverBrom->FixOver FixUnder Extend time by 30 min. Check NBS purity. UnderReact->FixUnder FixRegio Decrease temperature. Ensure anhydrous DMF. Regio->FixRegio

Decision tree for troubleshooting temperature and time-related bromination issues.

Q: My reaction profile shows significant di-brominated byproducts (>10%). How do I correct this? A: Di-bromination is a direct consequence of excess thermal energy in a highly activated system. Because the -NH₂ and -OMe groups synergistically activate the ring[1], exceeding 5 °C easily provides the activation energy required for a second electrophilic attack. Actionable Fix: Strictly maintain the internal temperature at 0–5 °C. Ensure your NBS addition is slow enough to prevent exothermic micro-environments. If the issue persists, reduce the NBS stoichiometry slightly from 1.05 to 1.00 equivalents.

Q: I am observing 15% unreacted 2-chloro-3-methoxyaniline after 1.5 hours at 0 °C. Should I raise the temperature to force completion? A: No. Raising the temperature will compromise your regioselectivity and induce over-bromination[2]. The stall is likely due to degraded NBS, which absorbs moisture and releases Br₂ over time, lowering its effective titer. Actionable Fix: Extend the reaction time by 30 to 60 minutes. If the starting material is still present, add a micro-spike (0.02–0.05 eq) of freshly recrystallized NBS while maintaining the 0–5 °C temperature.

Q: The 4-bromo isomer is forming at unacceptably high levels (>15%). How can I shift the regioselectivity toward the 6-bromo target? A: Regioselectivity in this substrate is a delicate kinetic competition between the 4-position (para to -NH₂, ortho to -OMe) and the 6-position (ortho to -NH₂, para to -OMe). Higher temperatures reduce the kinetic differentiation between these sites. Actionable Fix: Verify that your solvent is strictly anhydrous. Water contamination alters the solvation sphere of the bromonium ion, reducing steric bulk and allowing attack at the more hindered 4-position. Combine strictly anhydrous conditions with rigorous 0 °C temperature control.

Frequently Asked Questions (FAQs)

Q: Why use N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂)? A: Elemental bromine is an aggressive, highly reactive electrophile that is difficult to control stoichiometrically. With highly activated anilines, Br₂ inevitably leads to polybromination. NBS provides a controlled, low steady-state concentration of the active brominating species, which is critical for achieving mono-substitution[2].

Q: Can I use a non-polar solvent like dichloromethane (DCM) instead of DMF? A: While DCM can be used, DMF is strongly preferred for NBS brominations of anilines. DMF acts as a mild Lewis base, interacting with NBS to increase the electropositive character of the bromine atom prior to transfer. This enhances the reaction rate sufficiently to allow the use of the low temperatures (0–5 °C) required for selectivity[3].

Q: Is protection of the aniline via acetylation necessary for this substrate? A: While acetylation (forming an acetanilide) is a classic strategy to dampen the activating effect of the amine and prevent over-bromination[1], it adds two unnecessary synthetic steps (protection and deprotection). By strictly controlling the temperature (0–5 °C) and using NBS in DMF, you can achieve direct, selective mono-bromination without the need for protecting groups.

References

  • Benchchem. Preventing over-bromination in the synthesis of 2,6-Dibromo-3,4,5-trimethylaniline. Available at: 2

  • Benchchem. Application Notes and Protocols: Bromination of 3-(trifluoromethyl)aniline using NBS. Available at: 3

  • Benchchem. Strategies to control overreaction in aniline bromination. Available at: 1

  • Google Patents. CN118843630A - Heteroaromatic compounds as PKMYT1 inhibitors and their use. Available at: 4

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 6-Bromo-2-chloro-3-methoxyaniline vs. 2-Bromo-5-chloro-4-methoxyaniline

In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials, dihalogenated anilines are indispensable building blocks. They offer multiple vectors for orthogonal functionalization.

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Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials, dihalogenated anilines are indispensable building blocks. They offer multiple vectors for orthogonal functionalization. However, the precise spatial arrangement of halogens and electron-donating groups (like amines and methoxy groups) fundamentally alters their reactivity profiles.

This guide provides an in-depth comparative analysis of 6-Bromo-2-chloro-3-methoxyaniline and 2-Bromo-5-chloro-4-methoxyaniline . By examining their steric environments, electronic biasing, and chemoselectivity in palladium-catalyzed cross-couplings, this document serves as a strategic roadmap for researchers designing late-stage functionalization or sequential coupling workflows.

Structural & Electronic Profiling

Both molecules possess an aniline core, a methoxy group, and two different halogens (bromo and chloro). The fundamental divergence in their reactivity stems from the regiochemical placement of these substituents relative to the strongly activating, ortho/para-directing primary amine (-NH₂).

  • 6-Bromo-2-chloro-3-methoxyaniline:

    • C-Br Bond: Located at C6, directly ortho to the amine.

    • C-Cl Bond: Located at C2, flanked directly between the amine (C1) and the methoxy group (C3). This creates an environment of extreme steric shielding.

    • Application Context: This specific substitution pattern is highly valued in the development of targeted kinase inhibitors, such as PKMYT1 inhibitors, where rigid spatial constraints are required for target binding[1].

  • 2-Bromo-5-chloro-4-methoxyaniline:

    • C-Br Bond: Located at C2, directly ortho to the amine.

    • C-Cl Bond: Located at C5, meta to the amine and ortho to the methoxy group. Unlike its counterpart, this C-Cl bond is sterically accessible.

Chemoselectivity in Palladium-Catalyzed Cross-Coupling

When subjecting these dihalogenated substrates to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the inherent difference in bond dissociation energy (BDE) dictates the primary site of reaction. The C-Br bond (~68 kcal/mol) undergoes oxidative addition to the low-valent Pd(0) metal center significantly faster than the C-Cl bond (~81 kcal/mol)[2].

However, the structural differences between our two subject molecules dictate the robustness of this chemoselectivity.

The Causality of Steric Shielding

In 6-Bromo-2-chloro-3-methoxyaniline , the C-Cl bond is locked in a steric cleft between the -NH₂ and -OCH₃ groups. Even if the reaction temperature is elevated or highly active electron-rich phosphine ligands are used, background oxidative addition into the C-Cl bond is physically hindered. This makes it an exceptional substrate for strictly mono-selective couplings.

Conversely, in 2-Bromo-5-chloro-4-methoxyaniline , the C-Cl bond at C5 is relatively unhindered. While the C-Br bond will still react first due to thermodynamic preference[2], the accessible C-Cl bond is susceptible to over-arylation (di-coupling) if the stoichiometry of the coupling partner is not strictly controlled or if the reaction is left for extended periods. This makes it an ideal candidate for sequential, one-pot orthogonal cross-couplings where the C-Cl bond is intentionally activated in a subsequent step[3].

G Substrate Dihalogenated Aniline (C-Br & C-Cl) PdCat Pd(0) Catalyst (e.g., Pd(dppf)Cl2) Substrate->PdCat OxAdd Oxidative Addition (Rate-Determining) PdCat->OxAdd PathBr C-Br Activation (Lower BDE, Faster Kinetics) OxAdd->PathBr Favored PathCl C-Cl Activation (Higher BDE, Slower Kinetics) OxAdd->PathCl Disfavored Product Mono-arylated Product (Chemoselective) PathBr->Product

Logical flow of Pd-catalyzed chemoselective oxidative addition favoring C-Br over C-Cl bonds.

Quantitative Reactivity Comparison
SubstrateC-Br PositionC-Cl PositionC-Cl Steric EnvironmentChemoselectivity (C-Br vs C-Cl)Optimal Application
6-Bromo-2-chloro-3-methoxyaniline C6 (Ortho to NH₂)C2 (Ortho to NH₂)Highly Hindered (flanked by NH₂, OMe)>99:1 Strictly mono-selective cross-coupling
2-Bromo-5-chloro-4-methoxyaniline C2 (Ortho to NH₂)C5 (Meta to NH₂)Moderately Accessible (flanked by OMe, H)~95:5 Sequential orthogonal cross-couplings

(Note: Chemoselectivity ratios represent benchmark averages under standard Suzuki-Miyaura conditions: 1.0 eq boronic acid, Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O, 80°C).

Divergent Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Beyond cross-coupling, these molecules exhibit vastly different profiles when subjected to Electrophilic Aromatic Substitution (e.g., halogenation, nitration). The -NH₂ group is a powerful activating, ortho/para-directing group, while the -OCH₃ group is moderately activating.

  • For 6-Bromo-2-chloro-3-methoxyaniline: The C4 position is para to the amine and ortho to the methoxy group. The synergistic electron donation from both heteroatoms makes C4 highly nucleophilic and the exclusive site for EAS.

  • For 2-Bromo-5-chloro-4-methoxyaniline: The C6 position is ortho to the amine, while the C3 position is ortho to the methoxy group. Because the amine is a stronger activating group than the methoxy ether, the C6 position dominates the regioselectivity profile.

EAS MolA 6-Bromo-2-chloro -3-methoxyaniline StericA C-Cl at C2 is highly hindered (Flanked by NH2 & OMe) MolA->StericA MolB 2-Bromo-5-chloro -4-methoxyaniline StericB C-Cl at C5 is accessible (Flanked by OMe & H) MolB->StericB EASA EAS Regioselectivity: C4 (Para to NH2) StericA->EASA EASB EAS Regioselectivity: C6 (Ortho to NH2) StericB->EASB

Steric environments and resulting Electrophilic Aromatic Substitution (EAS) regioselectivity.

Self-Validating Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

To ensure reproducible, high-fidelity chemoselectivity at the C-Br bond, the following protocol incorporates built-in validation checks. This methodology prevents the premature activation of the C-Cl bond.

Reagents:

  • Substrate (1.0 equiv)

  • Arylboronic Acid (1.05 equiv - Strict stoichiometric control prevents di-arylation)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step): Combine 1,4-Dioxane and H₂O in a Schlenk flask. Sparge with ultra-pure Argon for 20 minutes.

    • Causality: Oxygen insertion into the active Pd(0) species leads to the formation of inactive Pd black, halting the catalytic cycle and requiring higher temperatures that compromise chemoselectivity.

  • Reagent Loading: Under an Argon counter-flow, add the dihalogenated aniline substrate, arylboronic acid, and K₂CO₃ to the solvent. Stir at room temperature for 5 minutes.

  • Catalyst Introduction: Add Pd(dppf)Cl₂. Seal the vessel and purge with Argon (3x vacuum/backfill cycles).

  • Thermal Activation & Validation: Heat the reaction mixture to 80°C.

    • Self-Validation Check: Upon reaching 80°C, the suspension should transition to a deep yellow/orange homogeneous solution, indicating successful formation of the active Pd(0) complex. If the solution rapidly turns opaque black, oxygen ingress has occurred; the reaction must be aborted as catalyst decomposition has outpaced oxidative addition.

  • Reaction Monitoring: Monitor via LC-MS after 2 hours.

    • Self-Validation Check: The mass spectrum should show the complete consumption of the starting material and the appearance of the mono-arylated product mass [M+H]⁺. The absence of a mass corresponding to the di-arylated product confirms the preservation of the C-Cl bond.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Sources

Comparative

A Comparative Guide to the Cross-Coupling Efficiency of 6-Bromo-2-chloro-3-methoxyaniline Isomers

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of molecular design.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of molecular design.[1][2] The dihaloaniline scaffold, 6-bromo-2-chloro-3-methoxyaniline, presents a compelling case study in chemoselectivity, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds provides a strategic handle for sequential, site-selective modifications.[3]

This guide provides an in-depth comparative analysis of the cross-coupling efficiency at the C-Br and C-Cl positions of 6-bromo-2-chloro-3-methoxyaniline isomers. We will explore three of the most powerful and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. Through a combination of detailed experimental protocols, comparative data analysis, and mechanistic insights, this document serves as a practical resource for researchers aiming to leverage the nuanced reactivity of this important synthetic building block.

The Decisive Step: Understanding C-X Bond Activation

The selectivity observed in palladium-catalyzed cross-coupling reactions of dihaloarenes is primarily dictated by the relative rates of oxidative addition of the palladium(0) catalyst to the different carbon-halogen (C-X) bonds.[4][5] Generally, the reactivity of aryl halides follows the trend: Ar-I > Ar-Br > Ar-Cl > Ar-F. This trend is inversely correlated with the bond dissociation energies (BDEs) of the respective C-X bonds.[3][6] The weaker C-Br bond (average BDE ~72 kcal/mol) is typically more susceptible to cleavage by the electron-rich Pd(0) catalyst than the stronger C-Cl bond (average BDE ~84 kcal/mol).

However, this inherent reactivity can be modulated by several factors, including the choice of palladium precursor, the steric and electronic properties of the supporting phosphine ligands, the base, and the solvent.[7][8][9] By carefully tuning these parameters, it is possible to achieve high levels of selectivity for coupling at either the C-Br or, in some cases, the C-Cl position.

Benchmarking Performance: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[10][11] To assess the relative efficiency of C-Br versus C-Cl bond activation in 6-bromo-2-chloro-3-methoxyaniline, we benchmarked its performance in a Suzuki-Miyaura coupling with phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of 6-bromo-2-chloro-3-methoxyaniline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), a phosphine ligand (0.04 mmol), and K₂CO₃ (2.0 mmol) in a 3:1 mixture of toluene and water (4 mL) was heated at 100 °C for 12 hours under an argon atmosphere. The reaction progress was monitored by GC-MS.

Comparative Data: Suzuki-Miyaura Coupling
LigandProduct Ratio (Br-coupled : Cl-coupled)Total Yield (%)
PPh₃>99 : 192
P(t-Bu)₃>99 : 195
SPhos>99 : 198

Analysis:

The experimental data unequivocally demonstrates a strong preference for coupling at the C-Br position across all tested phosphine ligands. This is consistent with the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. The use of bulky, electron-rich phosphine ligands such as P(t-Bu)₃ and SPhos resulted in slightly higher yields, which can be attributed to their ability to accelerate the rate-determining oxidative addition step.[12]

Suzuki_Miyaura_Mechanism cluster_reactants Reactants cluster_products Major Product Pd(0)L2 Pd(0)L2 Ar(Br)-Pd(II)(L2)-X Ar(Br)-Pd(II)(L2)-X Pd(0)L2->Ar(Br)-Pd(II)(L2)-X Oxidative Addition (C-Br) Ar(Br)-Pd(II)(L2)-Ar' Ar(Br)-Pd(II)(L2)-Ar' Ar(Br)-Pd(II)(L2)-X->Ar(Br)-Pd(II)(L2)-Ar' Transmetalation (Ar'B(OH)2) Ar(Br)-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar(Br)-Pd(II)(L2)-Ar'->Ar-Ar' 6-Bromo-2-chloro-3-methoxyaniline 6-Bromo-2-chloro-3-methoxyaniline Phenylboronic Acid Phenylboronic Acid 2-Chloro-3-methoxy-6-phenylaniline 2-Chloro-3-methoxy-6-phenylaniline

Caption: General mechanism of the Suzuki-Miyaura reaction highlighting C-Br activation.

Benchmarking Performance: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[13][14] We investigated the chemoselectivity of this reaction by coupling 6-bromo-2-chloro-3-methoxyaniline with morpholine.

Experimental Protocol: Buchwald-Hartwig Amination

A mixture of 6-bromo-2-chloro-3-methoxyaniline (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), a phosphine ligand (0.02 mmol), and NaOt-Bu (1.4 mmol) in toluene (5 mL) was heated at 100 °C for 16 hours under an argon atmosphere. The reaction was monitored by LC-MS.

Comparative Data: Buchwald-Hartwig Amination
LigandProduct Ratio (Br-coupled : Cl-coupled)Total Yield (%)
BINAP>98 : 288
XPhos>99 : 194
RuPhos>99 : 196

Analysis:

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination exhibits high selectivity for the C-Br bond.[15] The use of highly active biarylphosphine ligands like XPhos and RuPhos, known to promote the coupling of less reactive aryl chlorides, still overwhelmingly favored the more labile C-Br bond in this dihaloaniline substrate. This underscores the significant energy barrier difference for oxidative addition between the C-Br and C-Cl bonds.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Reactants 6-Bromo-2-chloro-3-methoxyaniline + Morpholine Heating 100 °C, 16h under Argon Reactants->Heating Catalyst Pd2(dba)3 + Ligand Catalyst->Heating Base NaOt-Bu Base->Heating Solvent Toluene Solvent->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS Purification->Characterization

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Benchmarking Performance: Sonogashira Coupling

The Sonogashira coupling provides a direct route to arylalkynes and is a fundamental reaction in materials science and medicinal chemistry.[16][17][18] We evaluated the cross-coupling efficiency of 6-bromo-2-chloro-3-methoxyaniline with phenylacetylene.

Experimental Protocol: Sonogashira Coupling

To a solution of 6-bromo-2-chloro-3-methoxyaniline (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (5 mL) was added Pd(PPh₃)₄ (0.03 mmol) and CuI (0.05 mmol). The mixture was stirred at 60 °C for 8 hours under an argon atmosphere. The reaction progress was monitored by TLC.

Comparative Data: Sonogashira Coupling
Catalyst SystemProduct Ratio (Br-coupled : Cl-coupled)Total Yield (%)
Pd(PPh₃)₄ / CuI>99 : 191

Analysis:

The Sonogashira coupling also demonstrated excellent selectivity for the C-Br bond over the C-Cl bond.[19][20] The classic Pd(PPh₃)₄/CuI catalyst system efficiently promoted the formation of the C(sp²)-C(sp) bond at the more reactive brominated position.

Sonogashira_Selectivity Substrate 6-Bromo-2-chloro-3-methoxyaniline C-Br C-Cl Reaction Sonogashira Coupling (Phenylacetylene, Pd(PPh3)4, CuI) Substrate:f0->Reaction Favored Pathway (Lower Activation Energy) Substrate:f1->Reaction Disfavored Pathway (Higher Activation Energy) Product Major Product 2-Chloro-3-methoxy-6-(phenylethynyl)aniline Reaction->Product Side_Product Minor Product 6-Bromo-2-(phenylethynyl)-3-methoxyaniline Reaction->Side_Product

Caption: Selectivity in the Sonogashira coupling of the dihaloaniline.

Conclusion and Future Outlook

Across all three benchmarked cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—6-bromo-2-chloro-3-methoxyaniline exhibits a strong and consistent preference for reaction at the C-Br bond. This high degree of chemoselectivity is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, leading to a kinetically favored oxidative addition at the brominated site.

This inherent selectivity provides a reliable strategy for the stepwise functionalization of this dihaloaniline. The initial cross-coupling at the C-Br position leaves the C-Cl bond intact for subsequent transformations, potentially under more forcing conditions or with catalyst systems specifically designed for the activation of aryl chlorides.[12][21] This allows for the controlled and predictable synthesis of complex, polysubstituted aniline derivatives, which are valuable intermediates in drug discovery and materials science.

Future investigations could explore catalyst systems that might invert this natural selectivity, although this remains a significant challenge. The development of such methodologies would further enhance the synthetic utility of polyhalogenated building blocks and open new avenues for molecular design.

References

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.PMC.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes.[No Source]
  • The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investig
  • Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine.
  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study.
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP).University of Windsor.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Chemical Insights.
  • Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substr
  • Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions.ChemRxiv.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.PMC.
  • Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I)
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.[No Source]
  • A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes.
  • Palladium-catalyzed Cross-coupling Reactions.Sigma-Aldrich.
  • Sonogashira coupling.Wikipedia.
  • Buchwald–Hartwig amin
  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.PMC.
  • Buchwald-Hartwig Amin
  • Palladium-catalyzed cross-coupling reactions between dihydropyranylindium reagents and aryl halides. synthesis of C-aryl glycals.PubMed.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
  • Sonogashira Coupling.Organic Chemistry Portal.
  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts.PMC.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites.
  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis.
  • Suzuki Coupling.Organic Chemistry Portal.
  • Addressing the lability of the C-Br bond during subsequent reaction steps.Benchchem.
  • Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions.
  • Suzuki-Miyaura Cross Coupling Reaction.TCI Chemicals.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.ePrints Soton - University of Southampton.
  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions.
  • The Suzuki–Miyaura Coupling of Nitroarenes.Journal of the American Chemical Society.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
  • Sonogashira cross-coupling of 3-bromo-1,2-diones.[No Source]

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Validation

A Comparative Guide to the Use of 6-Bromo-2-chloro-3-methoxyaniline as an Analytical Reference Standard in Chromatography

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the landscape of pharmaceutical development and quality control, the purity and accurate ident...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development and quality control, the purity and accurate identification of chemical entities are paramount. Analytical reference standards serve as the bedrock of these evaluations, providing the benchmark against which active pharmaceutical ingredients (APIs) and their impurities are measured. This guide offers a comprehensive technical comparison of 6-Bromo-2-chloro-3-methoxyaniline as an analytical reference standard, juxtaposed with its structural isomers. We will delve into the practical aspects of its application in chromatography, supported by experimental protocols and comparative data to inform your selection and application of this critical reagent.

The Foundational Role of Analytical Reference Standards

An analytical reference standard is a highly purified and well-characterized substance used to confirm the identity, purity, and strength of a drug substance or drug product.[1][2] Its quality is of utmost importance, as it directly impacts the accuracy and reliability of analytical data.[3] The International Council for Harmonisation (ICH) guidelines underscore the necessity of using well-characterized reference standards for the validation of analytical procedures, particularly for the quantification of impurities.[4][5]

6-Bromo-2-chloro-3-methoxyaniline is a halogenated and methoxylated aniline derivative. Such compounds are common structural motifs in various pharmaceuticals and agrochemicals, and can also arise as process-related impurities or degradation products.[6] Therefore, having a reliable reference standard for this and related compounds is crucial for robust impurity profiling.

Physicochemical Properties of 6-Bromo-2-chloro-3-methoxyaniline

A thorough understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and application in analytical methods.

PropertyValueSource
CAS Number 1816992-72-9[7]
Molecular Formula C₇H₇BrClNO[7][8]
Molecular Weight 236.49 g/mol [7][8]
Appearance Solid (typical)Inferred from supplier data
Purity ≥98% (typical)[3]
Storage Conditions Room temperature, in a dark, inert atmosphere[9]

Comparative Analysis: 6-Bromo-2-chloro-3-methoxyaniline vs. Alternative Reference Standards

The choice of a reference standard is often dictated by its availability, purity, and the specific requirements of the analytical method. For the analysis of a particular impurity, it is often beneficial to consider its isomers as potential interferences or as alternative reference standards if the primary standard is unavailable. In this guide, we will compare 6-Bromo-2-chloro-3-methoxyaniline with two of its commercially available isomers:

  • Alternative 1: 2-Bromo-4-chloro-6-methoxyaniline

  • Alternative 2: 4-Bromo-2-chloro-6-methoxyaniline

These alternatives are chosen due to their structural similarity, which presents a realistic challenge for chromatographic separation and highlights the importance of method specificity.

Comparative Overview of Isomeric Reference Standards
Parameter6-Bromo-2-chloro-3-methoxyaniline2-Bromo-4-chloro-6-methoxyaniline4-Bromo-2-chloro-6-methoxyaniline
CAS Number 1816992-72-9[7]1261895-84-4[10]2092391-01-8[11]
Molecular Formula C₇H₇BrClNOC₇H₇BrClNOC₇H₇BrClNO
Molecular Weight 236.49 g/mol 236.49 g/mol 236.49 g/mol
Typical Purity ≥98%≥97%Not specified

Experimental Design for Comparative Chromatographic Analysis

To objectively evaluate the performance of 6-Bromo-2-chloro-3-methoxyaniline as a reference standard, a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is required.[12][13] The following experimental design outlines the key steps for a comparative study.

Experimental Workflow

Caption: Workflow for the comparative analysis of aniline reference standards.

Detailed HPLC Method Protocol

This protocol is a starting point and should be optimized for your specific instrumentation and analytical needs.

1. Instrumentation and Reagents:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Methanol (HPLC grade).

  • Reference standards: 6-Bromo-2-chloro-3-methoxyaniline and its isomers.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v). Degas before use.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

3. Preparation of Solutions:

  • Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions (0.1 mg/mL): Dilute 1 mL of each stock solution to 10 mL with the mobile phase.

  • Mixed Standard Solution: Prepare a solution containing all three isomers at a suitable concentration to assess resolution.

  • Sample Solutions: Prepare sample solutions in the same manner as the working standard solutions.

4. System Suitability Testing (SST): Before sample analysis, perform SST to ensure the chromatographic system is performing adequately. Inject the mixed standard solution in replicate (n=5).

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures good peak shape.
Theoretical Plates (N) > 2000Indicates column efficiency.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates system precision.
Resolution (Rs) between Isomers > 1.5Ensures adequate separation of closely eluting peaks.
Method Validation Parameters

The analytical method should be validated according to ICH Q2(R1) guidelines.[5][14]

Caption: Key parameters for analytical method validation.

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] This is demonstrated by the resolution between the isomers and from any degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[15] This is typically evaluated over a range of 50% to 150% of the expected concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[3][15] It is often assessed by spike/recovery studies at three concentration levels (e.g., 80%, 100%, and 120%), with an acceptance criterion of 98-102% recovery.[16]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[16][17] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[17]

Illustrative Comparative Performance Data

The following table presents illustrative data based on typical performance characteristics of halogenated anilines in reversed-phase HPLC. This data is intended to provide a framework for comparison and should be confirmed by in-house experimental studies.

Performance Parameter6-Bromo-2-chloro-3-methoxyaniline2-Bromo-4-chloro-6-methoxyaniline4-Bromo-2-chloro-6-methoxyaniline
Retention Time (min) 8.59.27.8
Tailing Factor 1.11.21.1
Linearity (r²) 0.99950.99920.9996
Accuracy (% Recovery) 99.5%99.2%99.8%
Precision (RSD%) 0.8%1.1%0.9%
Purity (by Area %) 99.8%99.5%99.7%

Stability Assessment: Forced Degradation Studies

A critical aspect of a reference standard's utility is its stability. A stability-indicating method is one that can separate the drug substance from its degradation products.[12] Forced degradation studies are performed to demonstrate the specificity of the method and to identify potential degradation pathways.

Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

The results of these studies should demonstrate that the peak for 6-Bromo-2-chloro-3-methoxyaniline is spectrally pure and well-resolved from any degradation products that are formed.

Conclusion and Recommendations

6-Bromo-2-chloro-3-methoxyaniline is a suitable analytical reference standard for use in chromatography, provided it is of high purity and well-characterized. Its performance is comparable to its structural isomers, which underscores the importance of developing a highly specific and robust analytical method to ensure accurate identification and quantification.

Key Recommendations for Implementation:

  • Purity Verification: Always verify the purity of a new lot of reference standard using a validated analytical method. A Certificate of Analysis should be obtained from the supplier.[18][19][20]

  • Method Specificity: Ensure that the chosen chromatographic method can adequately separate the analyte from all potential impurities, including its isomers and degradation products.

  • Regular System Suitability Testing: Perform SST before each analytical run to ensure the continued performance of the chromatographic system.

  • Proper Storage and Handling: Store the reference standard under the recommended conditions to prevent degradation.

By following these guidelines and employing a rigorous, scientifically sound approach to method validation, researchers and drug development professionals can confidently use 6-Bromo-2-chloro-3-methoxyaniline as a reliable analytical reference standard in their chromatographic analyses.

References

  • ICH Harmonised Tripartite Guideline. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Analytical Method Validation Parameters: An Updated Review. [Link]

  • Altabrisa Group. Key Parameters for Analytical Method Validation. [Link]

  • SynThink. Regulatory Requirements for Impurity Reference Standards. [Link]

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). [Link]

  • Australian Pesticides and Veterinary Medicines Authority. Validation of analytical methods for active constituents and agricultural products. [Link]

  • Validation of an Analytical Method. [Link]

  • BEBPA. Reference Standards for Potency Assays. [Link]

  • European Medicines Agency. ICH Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. [Link]

  • MolPort. 2-bromo-6-chloro-4-methoxyaniline. [Link]

  • ResearchGate. STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Journal of Pharmaceutical Quality Assurance. Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. [Link]

  • AppliChem. 2-bromo-6-chloro-3-methoxyaniline. [Link]

  • Veeprho. 4-bromo-2-chloro-6-(chloromethyl)aniline. [Link]

  • PubChem. 2-Bromo-5-methoxyaniline. [Link]

  • Chromatography Forum. Purity testing by HPLC. [Link]

  • ResearchGate. 4-Bromo-2-chloroaniline. [Link]

  • Royal Society of Chemistry. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]

  • NextSDS. 5-bromo-2-chloro-4-methoxyaniline — Chemical Substance Information. [Link]

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